D-Tyrosine-d7
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(2R)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i1D,2D,3D,4D,5D2,8D |
Clé InChI |
OUYCCCASQSFEME-PENPODLISA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of D-Tyrosine-d7
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of D-Tyrosine-d7, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Physicochemical Properties
Deuterium-labeled D-Tyrosine (this compound) is a stable, non-radioactive isotopologue of the non-proteinogenic amino acid D-Tyrosine. It serves as a valuable tool in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantitative analysis. While specific experimental data for some physicochemical properties of the deuterated form are not extensively published, the properties of the unlabeled D-Tyrosine provide a reliable approximation. Isotopic labeling with deuterium primarily affects the molecular weight, with minimal impact on bulk properties such as melting point, boiling point, and pKa.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and its non-deuterated counterpart, D-Tyrosine.
| Property | This compound | D-Tyrosine | Data Source |
| Molecular Formula | C₉H₄D₇NO₃ | C₉H₁₁NO₃ | - |
| Molecular Weight | 188.23 g/mol | 181.19 g/mol | [1] |
| Melting Point | Not explicitly reported; expected to be >300 °C | >300 °C | [2] |
| Boiling Point | Not experimentally determined | 314.29 °C (rough estimate) | [2] |
| Solubility | Not explicitly reported | Soluble in alkaline solutions and dilute acids; insoluble in water, acetone, and ethanol.[3] | [3] |
| pKa (Predicted) | Not explicitly reported | 2.25 ± 0.10 | [2] |
| Isotopic Purity | Typically ≥98% | Not Applicable | Vendor Specifications |
| Appearance | White to off-white powder | White to off-white powder | [2][3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of amino acids like this compound are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for these measurements.
Melting Point Determination
The melting point of a crystalline solid like this compound can be determined using the capillary method with a melting point apparatus.[4][5]
-
Sample Preparation: A small amount of the dry this compound powder is packed into a thin-walled capillary tube to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[4]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. For pure substances, this range is typically narrow. Due to the high melting point of tyrosine, decomposition may occur before melting.[6][7][8] Fast scanning calorimetry can be an alternative method to avoid thermal decomposition.[6][7][8]
Solubility Determination
The solubility of this compound in various solvents can be determined using the gravimetric method or spectrophotometric analysis.[9][10][11][12]
-
Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, acidic/alkaline solutions, organic solvents) in a sealed container.
-
Agitation and Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.[9]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification:
-
Gravimetric Method: A known volume of the clear supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated, and the container with the dried solute is weighed again. The difference in weight gives the mass of the dissolved this compound.[11]
-
Spectrophotometric Method: The concentration of the amino acid in the saturated solution is determined by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer, after appropriate dilution and comparison to a standard curve.[10][11]
-
pKa Determination
The acid dissociation constants (pKa) of the ionizable groups in this compound can be determined by potentiometric titration.[13][14][15][16]
-
Solution Preparation: A known quantity of this compound is dissolved in a specific volume of deionized water to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration with Acid: The solution is titrated with a standardized strong acid (e.g., HCl) of known concentration, added in small, precise increments. The pH is recorded after each addition.
-
Titration with Base: A separate, identical sample is titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each addition.
-
Data Analysis: The pH data is plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[15]
Isotopic Purity Determination
The isotopic purity of this compound is a critical parameter and can be accurately determined using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18][19][20][21][22][23][24][25][26]
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into a high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).[17][18]
-
Ionization: The molecules are ionized, typically using electrospray ionization (ESI).[17]
-
Mass Analysis: The mass-to-charge ratios of the different isotopologues (molecules with varying numbers of deuterium atoms) are measured.
-
Data Analysis: The relative abundance of the this compound peak compared to the peaks of lower deuteration levels (d6, d5, etc.) is used to calculate the isotopic purity.[17][19]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a highly deuterated compound, the residual proton signals are significantly reduced. By comparing the integration of these residual proton signals to an internal standard of known concentration, the degree of deuteration can be quantified.[19]
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals. The presence of specific deuterium resonances confirms the labeling positions, and the signal intensity can be related to the isotopic enrichment.[20][21][23]
-
Biological Interactions and Pathways
While D-amino acids are not incorporated into proteins during ribosomal synthesis, D-Tyrosine has been shown to exhibit specific biological activities, including the inhibition of tyrosinase and the disruption of biofilm formation.
Inhibition of Tyrosinase
D-Tyrosine has been found to negatively regulate melanin synthesis by acting as a competitive inhibitor of tyrosinase, the key enzyme in melanogenesis.[27][28][29] L-Tyrosine is the natural substrate for tyrosinase, which converts it to L-DOPA and subsequently to dopaquinone, a precursor for melanin. D-Tyrosine can bind to the active site of tyrosinase, thereby preventing the binding and conversion of L-Tyrosine.[27][28]
Disruption of Biofilm Formation
D-Tyrosine has been demonstrated to inhibit the formation of bacterial biofilms and can also trigger the disassembly of existing biofilms.[30][31][32][33][34] This effect is observed in both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the interference with the synthesis or integrity of the extracellular polymeric substance (EPS) matrix that holds the biofilm together.
General Receptor Tyrosine Kinase (RTK) Signaling Pathway
For broader context, it is useful to understand the canonical signaling pathway involving L-Tyrosine. L-Tyrosine residues in proteins are key targets for phosphorylation by tyrosine kinases, a critical event in many signal transduction pathways that regulate cell growth, proliferation, and differentiation.[35][36][37][38][39] It is important to note that D-Tyrosine is not a substrate for protein synthesis and therefore does not directly participate in these signaling cascades as a component of receptor tyrosine kinases or their substrates.
References
- 1. D-Tyrosine | C9H11NO3 | CID 71098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Tyrosine | 556-02-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. thinksrs.com [thinksrs.com]
- 6. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]
- 7. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 10. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 16. researchgate.net [researchgate.net]
- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 30. inhibition-of-biofilm-formation-by-d-tyrosine-effect-of-bacterial-type-and-d-tyrosine-concentration - Ask this paper | Bohrium [bohrium.com]
- 31. Inhibition of biofilm formation by D-tyrosine: Effect of bacterial type and D-tyrosine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. iwaponline.com [iwaponline.com]
- 33. researchgate.net [researchgate.net]
- 34. journals.asm.org [journals.asm.org]
- 35. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 36. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 37. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 39. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and purification methods for D-Tyrosine-d7
An In-depth Technical Guide to the Synthesis and Purification of D-Tyrosine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterated form of D-Tyrosine, an unnatural amino acid that has garnered significant interest in various scientific fields. Its applications range from serving as an internal standard in mass spectrometry-based quantitative analysis to its use as a tracer in metabolic research.[1][2] The incorporation of deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1][2] D-Tyrosine itself has been shown to negatively regulate melanin synthesis by inhibiting tyrosinase activity and can inhibit the formation of bacterial biofilms.[3][4]
This technical guide provides a comprehensive overview of the chemical synthesis and purification strategies for this compound. It includes detailed experimental protocols, a summary of quantitative data from relevant literature, and workflows visualized with Graphviz to illustrate the key processes involved.
Synthesis Strategies
The synthesis of enantiomerically pure this compound presents a unique challenge, primarily due to the need for both extensive isotopic labeling and precise stereochemical control. The most common strategies involve the deuteration of a tyrosine precursor, which often leads to racemization (a mixture of D and L forms), followed by a chiral resolution step to isolate the desired D-enantiomer.
Key approaches include:
-
Acid-Catalyzed H/D Exchange and Racemization : This is a robust method where L-Tyrosine or DL-Tyrosine is heated in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated hydrochloric acid (DCl), at high temperatures.[5][6] These harsh conditions facilitate the exchange of protons for deuterons on both the aromatic ring and the α- and β-carbons of the side chain, while simultaneously causing racemization at the chiral α-carbon.[5]
-
Enzymatic Resolution : Following deuteration and racemization, the resulting N-acetyl-DL-Tyrosine-d7 mixture is typically resolved using enzymes. A common method employs an alcalase or a D-acylating hydrolase, which selectively hydrolyzes one of the enantiomers (e.g., the N-acetyl-L-isomer), allowing for the separation of the unreacted N-acetyl-D-isomer.[5][6][7]
-
Synthesis from Deuterated Precursors : An alternative, more complex approach involves an enantioselective synthesis starting from a deuterated building block like phenol-d6.[8] This method builds the chiral amino acid structure around the pre-deuterated aromatic ring, offering better control over the final isotopic and stereochemical purity.
This guide will focus on the most prevalent method: acid-catalyzed deuteration followed by enzymatic resolution.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in the scientific literature.[5][6][9]
Protocol 1: Deuteration and Racemization of Tyrosine
This protocol describes the deuteration of L-Tyrosine to produce a racemic mixture of DL-Tyrosine-d7.
-
Pre-Exchange : To maximize deuteration, exchangeable N-H and O-H protons are first replaced. Dissolve L-Tyrosine in D₂O, lyophilize, and repeat this process twice.
-
Acid-Catalyzed Exchange : Place the pre-exchanged L-Tyrosine in a sealed, heavy-walled reaction vessel. Add a 50% solution of deuterated sulfuric acid (D₂SO₄) in D₂O.
-
Heating : Heat the mixture at 180-190 °C for 48 hours. Caution: This reaction should be carried out in a properly sealed vessel within a secondary containment unit due to the high temperature and corrosive nature of the acid.
-
Work-up : After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., Ba(OH)₂) to precipitate the sulfate ions. Filter the mixture and collect the filtrate.
-
Isolation : Lyophilize the filtrate to obtain the crude DL-Tyrosine-d7 product. To achieve higher deuteration levels, this entire protocol can be repeated.[6]
Protocol 2: N-Acetylation of DL-Tyrosine-d7
The crude DL-Tyrosine-d7 is acetylated to prepare it for enzymatic resolution.
-
Reaction Setup : Suspend the crude DL-Tyrosine-d7 in a mixture of acetic anhydride and deuterated acetic acid (CD₃COOD).[5]
-
Heating : Heat the mixture under reflux for several hours.
-
Quenching : Cool the reaction mixture and quench by slowly adding it to ice-cold water to precipitate the N-acetylated product.
-
Isolation : Collect the N-acetyl-DL-Tyrosine-d7 precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Enzymatic Resolution and Isolation of this compound
This protocol uses an enzyme to selectively process the L-enantiomer, allowing for the separation of the D-enantiomer.
-
Esterification : Dissolve the N-acetyl-DL-Tyrosine-d7 in methanol and esterify using a standard method, such as reaction with thionyl chloride. This yields the methyl ester of N-acetyl-DL-Tyrosine-d7.[6]
-
Enzymatic Hydrolysis : Dissolve the racemic ester mixture in a suitable buffer solution. Add an enzyme such as alcalase, which will selectively hydrolyze the ester of the L-isomer (N-acetyl-L-Tyrosine-d7 methyl ester) back to the carboxylic acid.[5][6] The D-isomer ester remains unreacted.
-
Separation : Acidify the reaction mixture. Extract the unhydrolyzed D-isomer ester (N-acetyl-D-Tyrosine-d7 methyl ester) with an organic solvent like ethyl acetate. The hydrolyzed L-isomer will remain in the aqueous layer.
-
Acid Hydrolysis (Deprotection) : Take the isolated D-isomer ester and reflux it in 6 M DCl or HCl for several hours to remove both the acetyl and ester protecting groups.[5][6]
-
Final Isolation : Cool the solution to crystallize the this compound hydrochloride salt. Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield the final product.
Data Presentation
The following table summarizes quantitative data reported in literature for deuteration and resolution processes of tyrosine and related compounds. Direct data for this compound is scarce; therefore, data from analogous syntheses are included for reference.
| Parameter | Compound | Method | Result | Reference |
| Deuterium Level | α-deuterated N-acetylated Br-DOPA | Acetic anhydride & deuterated acetic acid | 92% D | [5] |
| Deuterium Level | α,2,3,5,6-pentadeuterated tyrosine | Two cycles in 50% D₂SO₄ at 180-190°C | 99% D | [6] |
| Reaction Yield | α,2,3,5,6-pentadeuterated tyrosine | Two cycles in 50% D₂SO₄ at 180-190°C | 50% | [6] |
| Isotopic Purity | DL-Tyr-d4 | Heating in conc. DCl followed by workup | ~60% | [9] |
| Chemical Purity | L-Tyrosine (D₇, 98%) | Commercial Product Specification | 98% | [10] |
Purification and Characterization
Ensuring the chemical, isotopic, and enantiomeric purity of the final this compound product is critical. A combination of analytical techniques is required for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with a C18 column is a primary method for assessing chemical purity.[11] Chiral HPLC, using a specialized chiral stationary phase, is essential for determining the enantiomeric excess (e.e.) and confirming the successful resolution of D- and L-isomers.[12][13]
-
Mass Spectrometry (MS) : LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of this compound (188.23 g/mol ) and the assessment of isotopic enrichment.[1][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the structure and to determine the degree of deuteration by observing the reduction or absence of signals at specific proton positions. ²H NMR can also be used to directly observe the incorporated deuterium.[5]
Mandatory Visualizations
The following diagrams illustrate the key workflows in the synthesis and purification of this compound.
Caption: Overall workflow for the synthesis of this compound.
Caption: Purification and analytical characterization workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]
- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1900298A - Method for preparing D-tyrosine by enzyme method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific deuteration of tyrosine and their assay by selective ion monitoring method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Tyrosine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-589-0.1 [isotope.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. jamstec.go.jp [jamstec.go.jp]
- 14. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to D-Tyrosine-d7: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of D-Tyrosine-d7, a deuterated isotopologue of the non-proteinogenic amino acid D-Tyrosine. This document details its molecular weight and chemical formula, and explores its primary application as an internal standard in quantitative mass spectrometry-based analyses. The guide also presents a generalized experimental workflow for its use in such applications.
Core Physicochemical Properties
Stable isotope-labeled compounds, such as this compound, are essential tools in analytical and metabolic research. The incorporation of deuterium atoms results in a compound that is chemically identical to its non-labeled counterpart but has a higher mass. This mass difference allows for its use as an internal standard to improve the accuracy and precision of quantitative analyses by correcting for variability during sample preparation and analysis.
The key quantitative data for this compound and its non-deuterated form are summarized in the table below for direct comparison.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| D-Tyrosine | C₉H₁₁NO₃ | 181.19 |
| This compound | C₉H₄D₇NO₃ | 188.23 |
Isotopologue Relationship
This compound is a synthetic isotopologue of D-Tyrosine where seven hydrogen atoms have been replaced by deuterium atoms. This substitution is most commonly on the phenyl ring and the beta-carbon, which does not significantly alter the chemical properties of the molecule but provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.
Caption: Structural relationship between D-Tyrosine and this compound.
Application in Quantitative Analysis: A Generalized Experimental Workflow
This compound serves as an excellent internal standard for the accurate quantification of D-Tyrosine in various biological matrices. The following is a generalized workflow for its use in a liquid chromatography-mass spectrometry (LC-MS) based quantitative assay. Stable isotope-labeled internal standards are crucial for correcting analytical variability.
Experimental Protocol:
A detailed protocol for the use of this compound as an internal standard would be specific to the matrix and analytical instrumentation. However, a general outline is provided below.
-
Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution of a known concentration.
-
Perform protein precipitation, typically with a cold organic solvent like acetonitrile or methanol, to remove larger proteins.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte (D-Tyrosine) and the internal standard (this compound) from other matrix components using a suitable liquid chromatography column and mobile phase gradient.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both D-Tyrosine and this compound should be monitored.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (D-Tyrosine) to the internal standard (this compound).
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of D-Tyrosine and a constant concentration of this compound.
-
Determine the concentration of D-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Generalized workflow for quantitative analysis using this compound.
The Enigmatic Role of D-Amino Acids in the Brain: A Technical Guide for Neuroscientists
Abstract
Long considered anomalies of prokaryotic metabolism, D-amino acids are now recognized as pivotal signaling molecules within the mammalian central nervous system. This technical guide provides an in-depth exploration of the biological significance of D-amino acids in neuroscience, with a particular focus on D-serine, D-aspartate, D-alanine, and D-cysteine. We delve into their synthesis, degradation, and neuromodulatory functions, primarily through their interactions with the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of D-amino acids in the brain, detailed experimental protocols for their analysis, and a summary of their quantitative distribution.
Introduction: A Paradigm Shift in Neurobiology
For decades, the central dogma of amino acid biology in mammals centered exclusively on the L-enantiomers. The discovery of significant concentrations of D-amino acids in the brain has catalyzed a paradigm shift, revealing a new layer of complexity in neuronal communication.[1][2] These "unnatural" amino acids are not metabolic curiosities but rather key players in synaptic plasticity, neurodevelopment, and the pathophysiology of numerous neurological disorders.[3][4] This guide will illuminate the multifaceted roles of these fascinating molecules.
The Key Players: A Profile of Neuroactive D-Amino Acids
D-Serine: The Master Modulator of NMDA Receptors
D-Serine is arguably the most extensively studied neuroactive D-amino acid. It functions as a potent co-agonist at the glycine-binding site of the NMDA receptor, a critical ionotropic glutamate receptor for synaptic plasticity, learning, and memory.[5][6] In many forebrain regions, D-serine, rather than glycine, is the primary endogenous ligand for this site.[7] Its synthesis from L-serine is catalyzed by the pyridoxal-5'-phosphate-dependent enzyme, serine racemase (SR), which is found in both neurons and glial cells.[8][9] The degradation of D-serine is primarily carried out by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[10]
D-Aspartate: A Regulator of Neurogenesis and Synaptic Function
D-Aspartate is another key excitatory D-amino acid that directly binds to the glutamate site of the NMDA receptor, acting as an agonist.[11][12] Its expression is particularly high during embryonic brain development, suggesting a crucial role in neurogenesis and neuronal migration.[13][14] In the adult brain, D-aspartate is implicated in modulating synaptic plasticity and memory formation.[11][12] The synthesis of D-aspartate is mediated by aspartate racemase, while its degradation is catalyzed by D-aspartate oxidase (DDO).[4][13]
D-Alanine: An Emerging Neuromodulator
D-Alanine is also known to act as a co-agonist at the glycine site of the NMDA receptor.[15][16] While its physiological concentrations in the brain are generally lower than D-serine, it has been shown to be elevated in certain pathological conditions, such as Alzheimer's disease.[1][17] Much of the D-alanine in the brain is thought to originate from the gut microbiota and dietary sources.[18] Like D-serine, it is a substrate for DAAO.[16]
D-Cysteine: A Precursor to a Gaseous Neurotransmitter
Unlike the other D-amino acids discussed, D-cysteine does not appear to interact directly with the NMDA receptor. Instead, its significance lies in its role as a precursor to hydrogen sulfide (H₂S), a gaseous signaling molecule.[19] D-cysteine is converted to 3-mercaptopyruvate by DAAO, which is then used by 3-mercaptopyruvate sulfurtransferase (3MST) to produce H₂S.[16][19] H₂S, in turn, can modulate NMDA receptor activity by reducing disulfide bonds on the receptor subunits, thereby potentiating its function.[16]
Quantitative Distribution of D-Amino Acids in the Brain
The concentration of D-amino acids varies significantly across different brain regions and developmental stages. The following tables summarize key quantitative data from rodent and human studies.
Table 1: Concentration of D-Serine in Various Brain Regions
| Species | Brain Region | Concentration (µmol/g wet tissue) | Method | Reference |
| Rat (Adult) | Cortex | Not specified, but 20.73% of total serine | HPLC-MS/MS | [2] |
| Rat (Adult) | Hippocampus | Not specified, but 16.67% of total serine | HPLC-MS/MS | [2] |
| Rat (Adult) | Striatum | Not specified, but 17.44% of total serine | HPLC-MS/MS | [2] |
| Rat (Adult) | Thalamus | Not specified, but 8.27% of total serine | HPLC-MS/MS | [2] |
| Mouse (Aged) | Hippocampus | Levels decrease with age | LC/MS/MS | [20] |
Table 2: Concentration of D-Aspartate in the Brain at Different Developmental Stages
| Species | Age | Brain Region | Concentration (µmol/g wet tissue) | Method | Reference |
| Human | Embryonic | Prefrontal Cortex | 0.036 | HPLC | [13] |
| Human | Adult | Prefrontal Cortex | 0.008 | HPLC | [13] |
| Rat | Newborn | Cerebrum | ~0.100 | HPLC | [2] |
| Rat | Adult (90-day) | Whole Brain | Undetectable (<150 ng/g) | HPLC-MS/MS | [2] |
| Mouse | Embryonic Day 15 | Whole Brain | 0.0051 (nmol/mg protein) | HPLC | [14] |
Table 3: Concentration of D-Alanine in Human Brain
| Condition | Brain Region | Concentration (µmol/g wet tissue) | Method | Reference |
| Normal | Frontal Lobe (White Matter) | 0.50 - 1.28 | Not specified | [1] |
| Normal | Frontal Lobe (Gray Matter) | 0.50 - 1.28 | Not specified | [1] |
| Alzheimer's Disease | Frontal Lobe (White Matter) | 1.4x higher than normal | Not specified | [1] |
| Alzheimer's Disease | Frontal Lobe (Gray Matter) | 1.4x higher than normal | Not specified | [1] |
Key Signaling Pathways Involving D-Amino Acids
The neuromodulatory effects of D-amino acids are primarily mediated through their interaction with the NMDA receptor. The following diagrams, generated using the DOT language, illustrate these critical signaling pathways.
D-Serine and D-Aspartate Modulation of NMDA Receptor Signaling
D-Serine and D-Aspartate act as co-agonist and agonist, respectively, at the NMDA receptor, leading to its activation and subsequent calcium influx. This initiates a downstream signaling cascade involving CaMKII and Ras/Raf/MEK/ERK pathways, ultimately leading to the phosphorylation of the transcription factor CREB and the expression of genes involved in synaptic plasticity and cell survival.
D-Cysteine Metabolism and Indirect NMDA Receptor Modulation
D-Cysteine is metabolized to produce hydrogen sulfide (H₂S), which acts as a gaseous signaling molecule. H₂S can potentiate NMDA receptor activity by reducing disulfide bonds on its subunits, thereby enhancing glutamatergic neurotransmission.
Experimental Protocols for D-Amino Acid Analysis
Accurate quantification of D-amino acids in complex biological matrices is challenging due to the high abundance of their L-enantiomers. This section provides an overview of a standard workflow and a detailed protocol for their analysis using HPLC-MS/MS with chiral derivatization.
General Experimental Workflow
The analysis of D-amino acids from brain tissue typically involves tissue homogenization, protein precipitation, derivatization with a chiral reagent, and subsequent separation and detection by a suitable analytical platform.
Detailed Protocol for HPLC-MS/MS Analysis with Marfey's Reagent
This protocol describes the derivatization of amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for the chiral separation and quantification of D-amino acids by HPLC-MS/MS.
5.2.1. Materials and Reagents
-
Brain tissue
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Marfey's reagent (FDNP-L-Ala-NH₂) solution (1% w/v in acetone)
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (2 M)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Internal standards (e.g., deuterated D-amino acids)
5.2.2. Sample Preparation
-
Tissue Homogenization: Weigh the frozen brain tissue and homogenize in 10 volumes of ice-cold 0.4 M PCA.
-
Protein Precipitation: Keep the homogenate on ice for 20 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the amino acids and transfer to a new tube.
5.2.3. Derivatization Procedure
-
To 50 µL of the supernatant, add 20 µL of internal standard solution.
-
Add 100 µL of 1 M sodium bicarbonate to adjust the pH to ~9.0.
-
Add 100 µL of 1% Marfey's reagent solution.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath.
-
After incubation, cool the samples to room temperature.
-
Add 50 µL of 2 M HCl to stop the reaction.
-
Filter the sample through a 0.22 µm syringe filter before HPLC-MS/MS analysis.
5.2.4. HPLC-MS/MS Conditions
-
HPLC System: A standard HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes) to separate the diastereomeric derivatives.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each D- and L-amino acid derivative.
Conclusion and Future Directions
The discovery and characterization of D-amino acids in the mammalian brain have opened new frontiers in neuroscience. Their roles as direct modulators of NMDA receptor activity and as precursors to other signaling molecules underscore their importance in fundamental brain processes. The continued development of sensitive analytical techniques will be crucial for elucidating the precise spatial and temporal dynamics of these molecules in both health and disease. Future research will likely focus on the therapeutic potential of targeting D-amino acid metabolic pathways for the treatment of a wide range of neurological and psychiatric disorders, including schizophrenia, chronic pain, and neurodegenerative diseases. The intricate interplay between D-amino acids, the gut microbiome, and brain function also represents a promising area for future investigation.
References
- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocols: Tissue Prep for 2D Gel Electrophoresis in Mammals - Creative Proteomics [creative-proteomics.com]
- 8. A signaling cascade of nuclear calcium-CREB-ATF3 activated by synaptic NMDA receptors defines a gene repression module that protects against extrasynaptic NMDA receptor-induced neuronal cell death and ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cores.emory.edu [cores.emory.edu]
- 10. Amino Acid Oxidase, D- - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 14. Regulation of serine racemase activity by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of D-serine and D-alanine Tissue Levels in the Prefrontal Cortex and Hippocampus of Rats After a Single Dose of Sodium Benzoate, a D-Amino Acid Oxidase Inhibitor, with Potential Antipsychotic and Antidepressant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of two cysteine residues that are required for redox modulation of the NMDA subtype of glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. m.youtube.com [m.youtube.com]
D-Tyrosine-d7: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Tyrosine-d7, a deuterated form of the D-isomer of tyrosine. Understanding the stability profile of this isotopically labeled amino acid is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of pharmaceutical products. This guide synthesizes available data on storage, discusses potential degradation pathways, and provides detailed experimental protocols for stability assessment.
Overview of this compound and Its Applications
This compound is a stable isotope-labeled version of D-Tyrosine where seven hydrogen atoms have been replaced with deuterium. This labeling provides a valuable tool for researchers in various fields. The primary applications of this compound include its use as an internal standard in quantitative mass spectrometry-based assays (such as LC-MS or GC-MS) for pharmacokinetic and metabolic studies. Deuteration can also alter the metabolic profile of molecules, potentially leading to improved pharmacokinetic properties.
Recommended Storage Conditions
Proper storage is paramount to maintaining the stability and purity of this compound. Based on information from commercial suppliers, the following conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | For long-term storage. |
| 4°C | 2 years | For short to medium-term storage. | |
| Room Temperature | Not specified | Recommended to be stored away from light and moisture.[1] | |
| In Solvent | -80°C | 6 months | Specific solvent should be chosen based on experimental needs and compatibility. |
| -20°C | 1 month |
Note: These recommendations are general guidelines. It is crucial to refer to the certificate of analysis and supplier-specific recommendations for the particular batch of this compound being used.
Stability Profile and Potential Degradation Pathways
While specific quantitative stability data for this compound under various stress conditions are not extensively available in the public domain, an understanding of the stability of tyrosine and the effects of deuteration on other amino acids can provide valuable insights.
Impact of Deuteration on Stability
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can influence the chemical and metabolic stability of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, potentially leading to a longer biological half-life.
Studies on other deuterated amino acids, such as tryptophan, have shown that deuteration can markedly enhance photostability. However, no significant isotopic effect on stability in acidic conditions was observed for deuterated tryptophan. This suggests that the stability benefits of deuteration may be condition-specific.
Potential Degradation Pathways
The degradation of this compound is expected to follow pathways similar to that of non-deuterated tyrosine. The primary routes of degradation for tyrosine include oxidation and photodegradation.
-
Oxidation: The phenolic ring of tyrosine is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or oxidizing agents. A common oxidation product of tyrosine is dityrosine, which can be used as a biomarker for oxidative stress.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the aromatic ring of tyrosine. As mentioned, deuteration may enhance photostability.
-
Hydrolysis: While the amino acid itself is stable to hydrolysis, if it is part of a peptide or protein, the peptide bonds can be hydrolyzed under acidic or basic conditions.
The following diagram illustrates the major degradation pathways of tyrosine, which are likely applicable to this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experiments, including forced degradation studies and the development of a stability-indicating analytical method, should be performed.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance to identify potential degradation products and establish degradation pathways. These studies are crucial for developing and validating stability-indicating analytical methods.
Table 2: Typical Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours | Monitor for degradation at various time points. |
| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours | Monitor for degradation at various time points. |
| Oxidation | 3% H₂O₂ | Up to 24 hours | Protect from light to avoid photo-oxidation. |
| Thermal Stress (Solid) | 60°C | Up to 4 weeks | Assess degradation in the solid state. |
| Thermal Stress (Solution) | 60°C in water | Up to 72 hours | Assess degradation in solution. |
| Photostability | ICH Q1B Option II (Xenon lamp or cool white/UV lamps) | As per ICH guidelines | Expose both solid and solution samples. |
The following workflow illustrates a typical forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) or, in this case, this compound, due to degradation. It should also be able to separate and quantify the degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is a common technique for this purpose.
4.2.1. Example HPLC-UV Method Development Protocol
-
Column Selection: A C18 reversed-phase column is a good starting point for separating this compound from its potential degradation products.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Detection: Monitor the elution at the UV absorbance maximum of tyrosine (around 274 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.
4.2.2. LC-MS/MS for Identification of Degradation Products
For the identification and quantification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.
-
Sample Preparation: Dilute the stressed samples appropriately.
-
Chromatography: Use a similar HPLC method as described above.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS Scan: Perform a full scan to identify the molecular ions of the parent compound and potential degradation products.
-
MS/MS Scan: Fragment the identified molecular ions to obtain structural information for identification. For quantification, a Multiple Reaction Monitoring (MRM) method can be developed.
-
Summary and Conclusion
The stability of this compound is a critical factor for its successful application in research and development. While specific quantitative data on its degradation under various stress conditions are limited, a conservative approach to storage is recommended, particularly long-term storage at -20°C in a dry, dark environment. The degradation of this compound is expected to be similar to that of tyrosine, with oxidation and photodegradation being the primary concerns. Deuteration may confer some enhanced photostability.
For researchers and drug development professionals, it is essential to perform in-house stability studies, including forced degradation, to understand the specific degradation profile of their this compound material. The development and validation of a stability-indicating analytical method are paramount for ensuring the quality and integrity of experimental data and formulated products. The protocols and information provided in this guide offer a solid foundation for establishing appropriate storage and handling procedures for this compound.
References
A Technical Guide to D-Tyrosine-d7 for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of D-Tyrosine-d7, a deuterated form of the non-essential amino acid D-Tyrosine. This document outlines commercial suppliers, pricing, and key technical data to support its application in scientific research.
This compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based applications. The incorporation of seven deuterium atoms provides a distinct mass shift, enabling sensitive and accurate quantification in complex biological matrices.
Commercial Suppliers and Pricing
A critical aspect for researchers is the accessibility and cost of specialized reagents. The following table summarizes the currently available commercial suppliers and pricing for this compound (CAS: 1426174-46-0). Prices are subject to change and may not include shipping and handling fees.
| Supplier | Product Name/Synonyms | CAS Number | Catalog Number | Available Quantities & Pricing |
| MedChemExpress | This compound | 1426174-46-0 | HY-Y0444S2 | 1 mg: $60 USD5 mg: $135 USD10 mg: $220 USD[1] |
| Cenmed | D-Tyrosine-d | 1426174-46-0 | C007B-615417 | 10 mg: $207.22 USD (List Price: $230.25)[2] |
| Toronto Research Chemicals (TRC) | D-4-Hydroxyphenyl-d4-alanine-2,3,3-d3 | 1426174-46-0 | T966374 | Pricing available upon request.[3] |
| ChemScene | This compound | 1426174-46-0 | CS-0438452 | Pricing available upon request. |
| BIOZOL | This compound | 1426174-46-0 | MCE-HY-Y0444S2 | Pricing available upon request. |
Physicochemical Properties
Understanding the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₉H₄D₇NO₃ |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | (2R)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
| Synonyms | D-Tyrosine-α,β,β,2,3,5,6-d7, this compound[4] |
| Appearance | White to off-white solid |
| Storage | Recommended storage at room temperature. |
Experimental Protocols
While specific experimental protocols for this compound are not extensively published, its use as an internal standard in mass spectrometry is a primary application. Below is a generalized workflow for its use in a quantitative LC-MS/MS analysis.
Signaling Pathways
D-Tyrosine itself is known to interact with various biological pathways, although the specific signaling cascades directly modulated by D-Tyrosine are less characterized than its L-isomer counterpart. Research has indicated that D-Tyrosine can negatively regulate melanin synthesis by inhibiting tyrosinase activity.[1] The diagram below illustrates a simplified overview of the melanin synthesis pathway and the inhibitory role of D-Tyrosine.
Safety and Handling
Based on the Safety Data Sheet for D-Tyrosine, the compound is considered a hazardous substance. It may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, please refer to the supplier-specific Safety Data Sheet.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. Buy Online CAS Number 1426174-46-0 - TRC - D-4-Hydroxyphenyl-d4-alanine-2,3,3-d3 | LGC Standards [lgcstandards.com]
- 4. Buy Online CAS Number 1426174-46-0 - TRC - D-4-Hydroxyphenyl-d4-alanine-2,3,3-d3 | LGC Standards [lgcstandards.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
The Isotopic Fingerprint: A Technical Guide to the Natural Abundance of Deuterium and its Influence on D-Tyrosine-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of hydrogen with its stable, heavy isotope, deuterium, represents a subtle yet powerful strategy in drug discovery and biomedical research. This technical guide delves into the foundational principles of deuterium's natural abundance and explores its profound impact on the physicochemical and biological properties of D-Tyrosine-d7. By examining the kinetic isotope effect and alterations in metabolic pathways, this document provides a comprehensive resource for researchers leveraging deuterated compounds. Detailed experimental protocols for the synthesis, analysis, and application of this compound are presented, alongside structured data and visual workflows to facilitate a deeper understanding of this innovative approach in modern pharmacology.
Introduction to Deuterium and its Natural Abundance
Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus containing one proton and one neutron, in contrast to the single proton in the nucleus of protium (¹H).[1] This seemingly minor difference in mass underpins a range of physicochemical distinctions that can be exploited in various scientific disciplines. The natural abundance of deuterium is a fundamental parameter, with slight variations observed across different water sources.[2] On average, deuterium accounts for approximately 0.0156% of all naturally occurring hydrogen atoms on Earth.[1][3]
| Parameter | Value | Reference |
| Natural Abundance of Deuterium (atomic %) | ~0.0156% | [1] |
| Deuterium to Hydrogen Ratio (approximate) | 1 atom per 6,420-6,600 hydrogen atoms | [3][4] |
| Abundance in Earth's Oceans (ppm) | ~156.25 | [2] |
This compound: Structure and Properties
D-Tyrosine is the D-enantiomer of the non-essential amino acid tyrosine. This compound is a deuterated isotopologue of D-Tyrosine where seven hydrogen atoms have been replaced by deuterium atoms. This substitution typically occurs at positions less prone to exchange under normal physiological conditions, ensuring the isotopic label is retained during biological studies.
The primary effect of substituting hydrogen with deuterium is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond, which in turn requires more energy to be broken. This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) .[5]
The Kinetic Isotope Effect (KIE)
The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[5] For deuterium substitution, the KIE is typically expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD).
KIE = kH / kD
A primary KIE is observed when the C-H bond is broken in the rate-determining step of a reaction. In such cases, the reaction rate for the deuterated compound is significantly slower, leading to a KIE value greater than 1.[5] This effect is a cornerstone of utilizing deuterated compounds in drug development to slow down metabolic processes at specific sites in a molecule.[6]
Effects of Deuteration on D-Tyrosine Metabolism and Activity
The incorporation of deuterium into D-Tyrosine can significantly alter its interaction with enzymes and metabolic pathways. One of the key enzymes in tyrosine metabolism is tyrosinase, which is involved in the synthesis of melanin.[7]
Impact on Tyrosinase Activity
Studies on deuterated L-tyrosine have demonstrated a kinetic isotope effect on the enzymatic reactions catalyzed by tyrosinase. For instance, the oxidative deamination of [2-²H]-L-Tyr showed a KIE on Vmax of 2.26, indicating that the cleavage of the C-D bond is a rate-determining step.[8] While this specific study was on the L-isomer, similar principles apply to the D-isomer, suggesting that the metabolism of this compound would be slower than that of its non-deuterated counterpart. D-Tyrosine itself has been shown to negatively regulate melanin synthesis by competitively inhibiting tyrosinase activity.[7][9] The deuteration in this compound could potentially enhance this inhibitory effect by slowing down any enzymatic processing of the inhibitor.
| Enzyme/Process | Deuterated Substrate | Observed Effect | Reference |
| L-phenylalanine dehydrogenase | [2-²H]-L-Tyr | KIE on Vmax = 2.26 | [8] |
| Tyrosinase | [3′,5′-²H₂]-α-methyl-L-tyrosine | Kinetic isotope effects observed | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including acid-catalyzed isotope exchange at high temperatures or enzymatic methods.[10][11]
Protocol: Acid-Catalyzed Deuteration
-
Reaction Setup: In a sealed, heavy-walled glass tube, combine D-Tyrosine with a deuterated acid catalyst (e.g., DCl in D₂O).
-
Heating: Heat the mixture at a high temperature (e.g., 150-200 °C) for a specified period (e.g., 24-48 hours) to facilitate hydrogen-deuterium exchange on the aromatic ring and the aliphatic side chain.
-
Purification: After cooling, neutralize the reaction mixture with a suitable base. The deuterated D-Tyrosine can be purified using techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.
Analysis of this compound
Protocol: Mass Spectrometry (MS) Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ of this compound will exhibit a mass-to-charge ratio (m/z) that is 7 units higher than that of non-deuterated D-Tyrosine.
-
Tandem MS (MS/MS): For structural confirmation, perform tandem mass spectrometry on the precursor ion. The fragmentation pattern will be characteristic of the tyrosine structure, with shifts in fragment masses corresponding to the deuterated positions.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the signals corresponding to the seven deuterated positions will be absent or significantly reduced in intensity. This provides a direct confirmation of the sites of deuteration.
-
²H NMR Spectroscopy: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms, and the signals for carbons attached to deuterium will appear as multiplets due to C-D coupling.
Visualizing Pathways and Workflows
D-Tyrosine Metabolic Pathway
D-Tyrosine can be metabolized through various pathways, although it is not as common as its L-isomer in biological systems. It can be a precursor for the synthesis of certain bacterial products and can be catabolized. The following diagram illustrates a simplified overview of potential metabolic routes.
Caption: Simplified metabolic and activity pathway of this compound.
Experimental Workflow for Studying this compound
The following workflow outlines the key steps in investigating the effects of this compound in a biological system.
Caption: Experimental workflow for this compound research.
Conclusion
The strategic incorporation of deuterium into D-Tyrosine offers a powerful tool for researchers in drug development and the life sciences. The inherent kinetic isotope effect can be leveraged to modulate metabolic stability, enhance therapeutic efficacy, and probe enzymatic mechanisms. This guide has provided a comprehensive overview of the natural abundance of deuterium, its effects on this compound, and detailed protocols for its synthesis and analysis. The provided diagrams offer a clear visualization of the metabolic pathways and experimental workflows, serving as a valuable resource for the scientific community. As the field of deuterated pharmaceuticals continues to expand, a thorough understanding of these fundamental principles is essential for innovation and discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isotope effects in mechanistic studies of l-tyrosine halogen derivatives hydroxylation catalyzed by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Potential Neuroprotective Effects of D-Tyrosine: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the potential neuroprotective effects of D-Tyrosine. It synthesizes the currently available, albeit limited, scientific evidence and proposes potential mechanisms of action for further investigation. This paper highlights the gaps in knowledge and suggests experimental avenues to explore the therapeutic potential of D-Tyrosine in neurodegenerative diseases.
Introduction
D-Tyrosine is the D-stereoisomer of the proteinogenic amino acid L-Tyrosine. While L-Tyrosine is a well-established precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine, the biological roles of D-Tyrosine in the central nervous system (CNS) are less understood.[1][2] Emerging research on D-amino acids in the brain suggests that they are not merely inert molecules but can possess unique physiological functions, including the modulation of neurotransmission and potential neuroprotective activities.[3][4][5][6][7] This whitepaper will explore the theoretical and speculative neuroprotective mechanisms of D-Tyrosine, focusing on its potential as a tyrosinase inhibitor and its interactions with pathways implicated in neurodegeneration.
Proposed Neuroprotective Mechanisms of D-Tyrosine
Direct evidence for the neuroprotective effects of D-Tyrosine is currently scarce in peer-reviewed literature. However, based on its biochemical properties and the known roles of related compounds, several potential mechanisms can be postulated.
Inhibition of Tyrosinase and Modulation of Dopamine Metabolism
One of the most promising, yet under-investigated, potential neuroprotective mechanisms of D-Tyrosine is its ability to inhibit tyrosinase.[1][8] Tyrosinase is a key enzyme in the melanin synthesis pathway and is also capable of oxidizing L-DOPA to dopaquinone.[9][10] In the context of neurodegeneration, particularly Parkinson's disease, the over-activity of tyrosinase and the subsequent generation of reactive quinone species from dopamine metabolism are thought to contribute to oxidative stress and neuronal cell death.
D-Tyrosine has been shown to competitively inhibit tyrosinase activity.[1][8] By acting as a competitive inhibitor, D-Tyrosine could potentially reduce the production of neurotoxic quinones and reactive oxygen species (ROS) arising from dopamine oxidation. This inhibition could be a key neuroprotective strategy in conditions characterized by dopaminergic neuron vulnerability. A study demonstrated that D-tyrosine dose-dependently reduced melanin content in melanoma cells by competitively inhibiting tyrosinase.[1] While this was not in a neuronal context, it provides a proof-of-concept for its inhibitory action.
Modulation of Oxidative Stress
High concentrations of L-Tyrosine have been reported to induce oxidative stress in the brain.[11][12] One study found that L-Tyrosine induces oxidative DNA damage in neurons.[13] While the direct antioxidant properties of D-Tyrosine in neuronal systems have not been extensively studied, its ability to inhibit tyrosinase suggests an indirect antioxidant effect by preventing the formation of ROS from dopamine metabolism. Further research is required to determine if D-Tyrosine possesses intrinsic radical scavenging capabilities.
Interaction with NMDA Receptor Signaling
D-amino acids, such as D-serine and D-aspartate, are known to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[3][6] D-serine acts as a co-agonist at the glycine binding site of the NMDA receptor. The metabolism of D-amino acids in the brain is primarily regulated by the enzyme D-amino acid oxidase (DAAO).[6] Notably, D-Tyrosine is not a significant substrate for DAAO, which could lead to a longer half-life in the CNS compared to other D-amino acids. While there is no direct evidence of D-Tyrosine binding to or modulating NMDA receptors, its structural similarity to other receptor ligands warrants investigation into this potential mechanism.
Quantitative Data on Neuroprotective Effects
| Parameter | Experimental Model | Toxin/Insult | D-Tyrosine Concentration | Observed Effect | Quantitative Data (IC50, % protection) | Reference |
| Cell Viability | Neuronal cell line (e.g., SH-SY5Y) | Oxidative stress (e.g., H2O2) | To be determined | To be determined | Data Not Available | N/A |
| Cell Viability | Primary cortical neurons | Glutamate excitotoxicity | To be determined | To be determined | Data Not Available | N/A |
| Neuronal Survival | In vivo model of Parkinson's Disease (e.g., MPTP-induced) | MPTP | To be determined | To be determined | Data Not Available | N/A |
| Tyrosinase Inhibition | In vitro enzyme assay | L-DOPA | To be determined | Competitive inhibition | Data Not Available (in neuronal context) | See[1][8] |
Experimental Protocols for Future Research
To validate the proposed neuroprotective effects of D-Tyrosine and gather essential quantitative data, a series of in vitro and in vivo experiments are necessary.
In Vitro Neuroprotection Assays
Objective: To determine if D-Tyrosine can protect neuronal cells from various neurotoxic insults.
Cell Lines:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Mouse hippocampal cell line (e.g., HT22)
-
Primary cortical or dopaminergic neurons
Neurotoxic Insults:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
Excitotoxicity: Glutamate or NMDA
-
Mitochondrial Dysfunction: 1-methyl-4-phenylpyridinium (MPP+)
Experimental Workflow:
Methodology for Cell Viability (MTT) Assay:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
D-Tyrosine Pre-treatment: Treat the cells with varying concentrations of D-Tyrosine (e.g., 1 µM to 1 mM) for 2-4 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the EC50 of D-Tyrosine for neuroprotection.
In Vivo Neuroprotection Studies
Objective: To evaluate the neuroprotective efficacy of D-Tyrosine in an animal model of neurodegeneration.
Animal Model:
-
MPTP-induced mouse model of Parkinson's disease.
Treatment:
-
Administer D-Tyrosine (e.g., via intraperitoneal injection) before and/or after MPTP administration.
Outcome Measures:
-
Behavioral Tests: Rotarod test, pole test to assess motor function.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.
-
Biochemical Analysis: Measurement of dopamine and its metabolites in the striatum via HPLC.
Experimental Workflow:
Signaling Pathways Potentially Modulated by D-Tyrosine
Given the lack of direct studies, the signaling pathways modulated by D-Tyrosine in a neuroprotective context can only be hypothesized.
-
Tyrosinase-Related Pathways: By inhibiting tyrosinase, D-Tyrosine could indirectly affect signaling cascades that are sensitive to oxidative stress, such as the Nrf2/ARE pathway, which is a master regulator of antioxidant responses.
-
Dopamine Receptor Signaling: If D-Tyrosine affects dopamine metabolism, it could indirectly modulate dopamine receptor signaling pathways, which are crucial for neuronal function and survival.
-
NMDA Receptor-Mediated Pathways: Should D-Tyrosine be found to interact with NMDA receptors, it could influence downstream signaling involving calcium influx, activation of kinases (e.g., CaMKII, Src), and gene expression changes related to synaptic plasticity and cell death.
Conclusion and Future Directions
The exploration of D-Tyrosine as a potential neuroprotective agent is in its infancy. While direct evidence is lacking, the compound's ability to inhibit tyrosinase presents a compelling rationale for its investigation in neurodegenerative disorders where dopamine-related oxidative stress is a key pathological feature, such as Parkinson's disease.
Future research should focus on:
-
Systematic in vitro screening of D-Tyrosine against a panel of neurotoxic insults to obtain quantitative data on its protective effects.
-
In vivo studies in relevant animal models of neurodegeneration to assess its efficacy, optimal dosage, and pharmacokinetic profile in the brain.[14]
-
Mechanistic studies to elucidate the precise signaling pathways modulated by D-Tyrosine, including its effects on oxidative stress markers, inflammatory responses, and neuronal signaling cascades.
-
Investigation of potential interactions with neurotransmitter systems, particularly the NMDA receptor.
The development of novel neuroprotective strategies is a critical unmet need in the field of neurology. D-Tyrosine, with its unique biochemical properties, represents a novel and largely unexplored candidate that warrants further rigorous scientific investigation.
References
- 1. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microglial Immunoreceptor Tyrosine-Based Activation and Inhibition Motif Signaling in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in D-Amino Acids in Neurological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in D-Amino Acids in Neurological Research - ProQuest [proquest.com]
- 5. [PDF] Advances in D-Amino Acids in Neurological Research | Semantic Scholar [semanticscholar.org]
- 6. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-Amino acids: new clinical pathways for brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of tyrosinase reduces cell viability in catecholaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dopamine Transmission Imbalance in Neuroinflammation: Perspectives on Long-Term COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine and Phenylalanine Activate Neuronal DNA Repair but Exhibit Opposing Effects on Global Transcription and Adult Female Mice Are Resilient to TyrRS/YARS1 Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of D-Tyrosine as a Tyrosinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in the intricate process of melanin biosynthesis. Its pivotal role in pigmentation has made it a significant target for therapeutic and cosmetic applications aimed at modulating melanin production. While L-tyrosine is the natural substrate for tyrosinase, its stereoisomer, D-tyrosine, has emerged as a noteworthy competitive inhibitor of this enzyme. This technical guide provides a comprehensive overview of the role of D-tyrosine as a tyrosinase inhibitor, detailing its mechanism of action, quantitative inhibitory effects, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development who are investigating novel agents for the regulation of melanogenesis.
Mechanism of Action: Competitive Inhibition
D-tyrosine exerts its inhibitory effect on tyrosinase through a mechanism of competitive inhibition.[1] As a stereoisomer of the natural substrate, L-tyrosine, D-tyrosine can bind to the active site of the tyrosinase enzyme. However, due to its different stereochemical configuration, it is not processed as a substrate to form melanin precursors. This binding of D-tyrosine to the active site effectively blocks the entry of L-tyrosine, thereby preventing the initiation of melanogenesis. This competitive interaction is a key aspect of its function as a depigmenting agent.
Quantitative Inhibitory Data
The inhibitory potency of D-tyrosine against tyrosinase has been quantified in various studies. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy.
Table 1: In Vitro Tyrosinase Inhibition by D-Tyrosine
| Inhibitor | Enzyme Source | Substrate | IC50 Value | Inhibition Type | Reference |
| D-Tyrosine | Mushroom | L-DOPA | Not explicitly reported | Competitive | [1] |
Note: While the primary literature confirms competitive inhibition, a specific IC50 value for D-tyrosine against mushroom tyrosinase is not consistently reported. Studies often demonstrate its inhibitory effect through dose-dependent reductions in melanin content in cellular assays.
Table 2: Cellular Effects of D-Tyrosine on Melanogenesis
| Cell Line | Treatment | Effect on Melanin Content | Reference |
| Human MNT-1 melanoma cells | D-tyrosine (dose-dependent) | Reduced melanin content | [1] |
| Primary human melanocytes | D-tyrosine (dose-dependent) | Reduced melanin content | [1] |
| Human MNT-1 melanoma cells | 500 μM D-tyrosine | Completely inhibited 10 μM L-tyrosine-induced melanogenesis | [1] |
| 3D human skin model | D-tyrosine | Reduced melanin synthesis in the epidermal basal layer | [1] |
Experimental Protocols
Accurate assessment of tyrosinase inhibition by D-tyrosine requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key in vitro and cell-based assays.
In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)
This assay measures the ability of D-tyrosine to inhibit the oxidation of a tyrosinase substrate, typically L-DOPA, to dopachrome, a colored product.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
D-Tyrosine
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of D-tyrosine in a suitable solvent (e.g., phosphate buffer or DMSO) and create a series of dilutions to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
D-tyrosine solution at various concentrations (test wells) or solvent (control wells).
-
Mushroom tyrosinase solution.
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance of the wells at a specific wavelength (typically 475-490 nm) using a microplate reader in kinetic mode. Record readings at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of D-tyrosine and the control by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each D-tyrosine concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the D-tyrosine concentration and fit the data to a dose-response curve.
-
For kinetic analysis (to confirm competitive inhibition and determine the inhibition constant, Ki), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (D-tyrosine). Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). In competitive inhibition, the lines will intersect on the y-axis.
-
Cell-Based Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes in the presence of D-tyrosine.
Materials:
-
Melanocyte cell line (e.g., B16-F10 murine melanoma cells or human MNT-1 cells)
-
Cell culture medium and supplements
-
D-Tyrosine
-
Lysis buffer (e.g., NaOH with DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed melanocytes in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of D-tyrosine for a specified period (e.g., 24-72 hours). Include untreated cells as a control.
-
-
Cell Lysis:
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells by adding a lysis buffer (e.g., 1 N NaOH with 10% DMSO) to each well and incubating at an elevated temperature (e.g., 80°C) for a set time to dissolve the melanin.
-
-
Measurement:
-
Measure the absorbance of the cell lysates at a wavelength of 405 nm or 475 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance reading is directly proportional to the melanin content.
-
To normalize for cell number, a parallel plate can be set up and a cell viability assay (e.g., MTT or crystal violet staining) can be performed. The melanin content can then be expressed as a percentage of the control or normalized to the total protein content of the cell lysate.
-
Visualization of Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
References
Methodological & Application
Application Note: Quantification of Tyrosine in Human Plasma using D-Tyrosine-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of L-tyrosine in human plasma using a stable isotope-labeled internal standard, D-Tyrosine-d7, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation, followed by a rapid and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of tyrosine in biological matrices.
Introduction
L-tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroxine. The accurate quantification of tyrosine in biological fluids is crucial for various research areas, including neuroscience, endocrinology, and metabolic disorder studies. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[1] this compound, with its seven deuterium atoms, provides a distinct mass shift from the endogenous L-tyrosine, ensuring accurate quantification.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of tyrosine from human plasma samples.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
This compound internal standard (IS) working solution (10 µg/mL in 50% methanol)
-
Acetonitrile (ACN), LC-MS grade, chilled to -20°C
-
0.1% Formic acid in water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g
-
Pipettes and tips
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution to the plasma and vortex briefly.
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile.[2][3]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., SCIEX Triple Quad, Thermo TSQ series)
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 80 |
| 2.6 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| L-Tyrosine | 182.1 | 136.1 | 150 | 25 | 80 |
| This compound | 189.1 | 143.1 | 150 | 25 | 80 |
Data Presentation
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of tyrosine using this compound as an internal standard. The data presented is based on typical performance for similar validated methods for amino acid analysis.
Table 1: Linearity
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| L-Tyrosine | 0.5 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 10 | < 10 | 90 - 110 |
| Medium | 15 | < 8 | < 8 | 92 - 108 |
| High | 75 | < 5 | < 5 | 95 - 105 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 85 - 115 | 85 - 115 |
| High | 75 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for tyrosine quantification.
Caption: Simplified tyrosine metabolism pathway.
References
Application Notes and Protocols: D-Tyrosine-d7 for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of D-Tyrosine and the Application of D-Tyrosine-d7 in Quantitative Analysis
In the realm of proteomics and metabolomics, stable isotope-labeled compounds are indispensable tools for achieving accurate and reproducible quantification of biomolecules. This compound, a deuterated form of the D-isomer of tyrosine, serves as a crucial internal standard for the precise measurement of endogenous D-tyrosine in various biological matrices.
While L-amino acids are the canonical building blocks of proteins, D-amino acids are increasingly recognized for their significant biological roles, particularly in the nervous system and in the physiology of microorganisms. D-Tyrosine, for instance, is implicated in neurotransmission and is a component of the peptidoglycan in certain bacteria. Consequently, the accurate quantification of D-tyrosine can provide valuable insights into disease states, microbial activity, and the metabolic fate of D-amino acids.
The use of this compound as an internal standard is based on the principle of stable isotope dilution mass spectrometry (SID-MS). A known amount of this compound is spiked into a biological sample. Due to its identical chemical properties to the endogenous, unlabeled D-tyrosine, it co-elutes during chromatographic separation and co-ionizes in the mass spectrometer. The mass difference of 7 Daltons allows the mass spectrometer to distinguish between the labeled standard and the endogenous analyte. By measuring the ratio of the signal intensities of the analyte to the internal standard, the concentration of the endogenous D-tyrosine can be accurately determined, correcting for sample loss during preparation and variations in instrument response.
It is important to note that due to the stereospecificity of the protein synthesis machinery in most eukaryotic cells, this compound is generally not incorporated into proteins during metabolic labeling experiments (e.g., SILAC) in standard cell lines. Most mammalian cells lack the D-amino acid oxidase required to convert D-tyrosine to a precursor for L-tyrosine synthesis. Therefore, its primary and most robust application in quantitative proteomics is as an internal standard for the quantification of free D-tyrosine.
Experimental Protocols
This section provides a detailed protocol for the quantification of D-tyrosine in biological samples, such as cerebrospinal fluid (CSF) or bacterial cell lysates, using this compound as an internal standard coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
D-Tyrosine
-
This compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
Protocol: Quantification of D-Tyrosine in Cerebrospinal Fluid (CSF)
-
Preparation of Standards:
-
Prepare a stock solution of D-Tyrosine (1 mg/mL) in 0.1% formic acid in water.
-
Prepare a stock solution of this compound (1 mg/mL) in 0.1% formic acid in water.
-
From the D-Tyrosine stock solution, prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add 10 µL of the this compound internal standard working solution.
-
For protein precipitation, add 200 µL of ice-cold acetonitrile or 10% TCA.
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
LC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate D-tyrosine from other matrix components (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (example for a triple quadrupole instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
D-Tyrosine (endogenous): Precursor ion (m/z) 182.1 -> Product ion (m/z) 136.1
-
This compound (internal standard): Precursor ion (m/z) 189.1 -> Product ion (m/z) 143.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous D-Tyrosine and the this compound internal standard.
-
Calculate the ratio of the peak area of D-Tyrosine to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the D-Tyrosine calibration standards.
-
Determine the concentration of D-Tyrosine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table.
Table 1: Illustrative Quantitative Data for D-Tyrosine in Human CSF Samples
| Sample ID | Peak Area (D-Tyrosine) | Peak Area (this compound) | Area Ratio (Analyte/IS) | D-Tyrosine Concentration (ng/mL) |
| Control 1 | 15,234 | 510,876 | 0.0298 | 14.9 |
| Control 2 | 17,890 | 505,123 | 0.0354 | 17.7 |
| Patient A | 35,678 | 512,345 | 0.0696 | 34.8 |
| Patient B | 41,098 | 508,765 | 0.0808 | 40.4 |
Note: The data presented in this table is for illustrative purposes only and represents a typical output from a quantitative analysis using a stable isotope-labeled internal standard.
Visualizations
Experimental Workflow for D-Tyrosine Quantification
Caption: Workflow for D-Tyrosine quantification using this compound.
Biological Context: D-Amino Acids in Bacterial Peptidoglycan
Caption: Role of D-amino acids in bacterial peptidoglycan.
Application Notes and Protocols for Metabolic Labeling with D-Tyrosine-d7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids, the enantiomers of the canonical L-amino acids that constitute proteins, have long been considered biological rarities in eukaryotes. However, a growing body of evidence reveals their presence and significant functional roles in mammals, including neurotransmission and regulation of cellular processes.[1] D-Tyrosine, for instance, has been shown to influence processes such as melanin synthesis.[2][3]
Metabolic labeling with stable isotope-labeled amino acids is a powerful technique for investigating cellular metabolism and protein dynamics. While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a well-established method for quantitative proteomics using L-amino acids, the use of D-amino acids like D-Tyrosine-d7 opens avenues for exploring non-canonical pathways.[4][5] It is important to note that the ribosomal machinery is highly specific for L-amino acids, and therefore, the incorporation of D-amino acids into proteins via translation is generally inefficient in mammalian cells without genetic modification of the ribosome.[6][7][8]
This application note provides a detailed protocol for the metabolic labeling of mammalian cells with this compound. This method can be used to trace the metabolic fate of D-Tyrosine, investigate its potential low-level incorporation into proteins, or study its effects on cellular physiology and signaling pathways. The subsequent analysis is geared towards mass spectrometry-based detection.
Experimental Overview
The workflow for metabolic labeling with this compound involves several key stages:
-
Cell Culture Preparation: Cells are cultured in a custom-formulated medium depleted of L-Tyrosine.
-
Metabolic Labeling: The cells are then incubated with this compound, allowing for its uptake and potential metabolic incorporation.
-
Sample Collection and Preparation: Labeled cells are harvested, lysed, and the proteins are extracted.
-
Protein Digestion: The extracted proteins are digested into peptides for mass spectrometry analysis.
-
Mass Spectrometry and Data Analysis: The peptide mixture is analyzed by LC-MS/MS to identify and quantify peptides containing this compound.
Detailed Experimental Protocols
Preparation of Cell Culture Media
Note: The solubility of tyrosine in media at neutral pH is low.[9] To prepare the labeling medium, it is recommended to first dissolve this compound in a small amount of acid or base and then add it to the final medium.
Materials:
-
Tyrosine-free cell culture medium (e.g., Tyrosine-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
L-Proline
-
Sterile 1 M HCl
-
Sterile 1 M NaOH
-
Sterile-filtered PBS
Procedure:
-
Prepare the complete cell culture medium by supplementing the Tyrosine-free base medium with dFBS to the desired concentration (e.g., 10%).
-
To address potential metabolic conversion of arginine to proline, it can be beneficial to supplement the medium with L-Proline (final concentration of 200 mg/L).[5]
-
Prepare a stock solution of this compound. For example, to make a 100 mM stock, dissolve the appropriate amount of this compound in a small volume of sterile 0.1 M HCl, then neutralize with sterile 0.1 M NaOH. Bring to the final volume with sterile water or PBS.
-
Add the this compound stock solution to the complete medium to achieve the desired final concentration (e.g., 0.2 to 0.4 mM).
-
Sterile-filter the final medium through a 0.22 µm filter.
Metabolic Labeling of Adherent Cells
-
Culture cells in standard complete medium until they reach approximately 70-80% confluency.
-
Aspirate the standard medium and wash the cells twice with pre-warmed sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for the desired period. The incubation time can vary from a few hours to several days, depending on the experimental goals (e.g., studying acute metabolic effects versus long-term incorporation).
-
After the labeling period, wash the cells three times with ice-cold PBS to remove any remaining labeling medium.
-
Harvest the cells by scraping or using a non-enzymatic dissociation solution.
-
Pellet the cells by centrifugation and proceed with cell lysis or store the cell pellet at -80°C.
Protein Extraction and Digestion
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate
-
Trypsin, MS-grade
Procedure:
-
Lyse the cell pellet in an appropriate volume of lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).
-
Reduction: To an aliquot of protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.[10]
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.[11]
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants (like urea, if used) to less than 1 M.
-
Digestion: Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[11]
-
Stop the digestion by adding formic acid to a final concentration of 1%.[11]
Peptide Cleanup
For optimal mass spectrometry performance, it is crucial to desalt the peptide samples. This can be done using C18 StageTips or commercially available desalting columns.
Procedure using StageTips:
-
Activate the StageTip with methanol, followed by an equilibration/wash with 0.1% formic acid.
-
Load the acidified peptide sample onto the StageTip.
-
Wash the StageTip with 0.1% formic acid to remove salts.
-
Elute the peptides with a solution of 70% acetonitrile and 0.1% formic acid.[12]
-
Dry the eluted peptides in a vacuum centrifuge.
Mass Spectrometry and Data Analysis
-
Resuspend the dried peptides in a solution of 0.1% formic acid for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.[11][13]
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a relevant protein database, specifying this compound as a variable modification.
Data Presentation
Quantitative data from metabolic labeling experiments should be presented in a clear and organized manner. Below are template tables for presenting typical results.
Table 1: this compound Labeling Efficiency
| Protein ID | Gene Name | Peptide Sequence | Precursor m/z | This compound Incorporation (%) |
| P01234 | GENE1 | Y...R | 789.123 | 5.2 |
| Q56789 | GENE2 | K.T...Y...K | 987.321 | 2.1 |
| ... | ... | ... | ... | ... |
Table 2: Relative Quantification of Proteins Upon Treatment
| Protein ID | Gene Name | Ratio (Treated/Control) | p-value | Regulation |
| P01234 | GENE1 | 2.54 | 0.001 | Upregulated |
| Q56789 | GENE2 | 0.45 | 0.005 | Downregulated |
| ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
Caption: Workflow for this compound metabolic labeling and analysis.
Potential Metabolic Fates of D-Tyrosine
Caption: Potential metabolic pathways for D-Tyrosine in mammalian cells.
References
- 1. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hubrecht.eu [hubrecht.eu]
Application Notes and Protocols: D-Tyrosine-d7 for Flux Analysis in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for understanding the dynamic nature of metabolic pathways within cellular systems. The use of stable isotope-labeled compounds as tracers is fundamental to MFA, allowing for the precise measurement of metabolic rates and pathway utilization. D-Tyrosine-d7, a deuterated form of the D-isomer of tyrosine, serves as a valuable tool in these studies. As D-amino acids are not typically metabolized through the same primary pathways as their L-counterparts in mammalian cells, this compound offers a unique opportunity to investigate specific transport and metabolic processes with minimal background interference.
This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis, with a focus on cell culture-based assays and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Principle of this compound Tracing
This compound is a stable isotope-labeled version of D-Tyrosine where seven hydrogen atoms have been replaced by deuterium. When introduced into a cell culture medium, this compound is taken up by cells and can be either incorporated into proteins to a limited extent or metabolized. The primary route of D-amino acid catabolism in mammals is through the action of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. In the case of D-Tyrosine, this product is p-hydroxyphenylpyruvate, which can then enter the catabolic pathway of L-Tyrosine. By tracking the incorporation of deuterium from this compound into downstream metabolites, researchers can quantify the flux through these specific pathways.
Applications
-
Quantifying D-amino acid uptake and metabolism: Determine the rate of D-Tyrosine transport into cells and its subsequent catabolism by D-amino acid oxidase.
-
Investigating the activity of D-amino acid oxidase: Assess the functional activity of DAAO in different cell types or under various experimental conditions.
-
Probing the promiscuity of protein synthesis machinery: Although limited, the incorporation of D-amino acids into proteins can be studied to understand the fidelity of ribosomal translation.
-
Drug discovery and development: Evaluate the effect of novel therapeutic agents on D-amino acid metabolism.
Experimental Protocols
I. Cell Culture and Labeling with this compound
This protocol describes the general procedure for labeling adherent mammalian cells with this compound. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Tyrosine-free cell culture medium
-
This compound
-
L-Glutamine
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing Tyrosine-free medium with this compound to the desired final concentration (e.g., the same concentration as L-Tyrosine in the standard complete medium). Add L-Glutamine and other necessary supplements.
-
Initiation of Labeling:
-
Aspirate the complete medium from the cell culture plates.
-
Wash the cells twice with sterile PBS to remove any residual L-Tyrosine.
-
Add the pre-warmed this compound labeling medium to each well.
-
-
Incubation: Incubate the cells for the desired period (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of this compound.
-
Sample Collection: At each time point, collect the cell lysates and protein fractions for analysis as described in the following sections.
II. Quenching and Extraction of Intracellular Metabolites
Materials:
-
Cold methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
Procedure:
-
Quenching:
-
Aspirate the labeling medium.
-
Immediately add ice-cold methanol to each well to quench metabolic activity.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris and protein.
-
-
Sample Storage:
-
Carefully transfer the supernatant containing the intracellular metabolites to a new tube.
-
Store the supernatant at -80°C until LC-MS analysis. The pellet can be saved for protein analysis.
-
III. Protein Hydrolysis for Amino Acid Analysis
Materials:
-
PBS
-
Cell scraper
-
6 M HCl
-
Heating block or oven (110°C)
-
Vacuum centrifuge
Procedure:
-
Protein Pellet Collection: After the metabolite extraction, wash the protein pellet twice with cold PBS.
-
Acid Hydrolysis:
-
Add 6 M HCl to the protein pellet.
-
Incubate at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.
-
-
Drying: Dry the hydrolysate using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried amino acids in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.
IV. LC-MS/MS Analysis for this compound and Metabolites
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 2% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Hypothetical for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1: m/z 189.1 -> Q3: m/z 143.1 (loss of H2O and CO from the carboxyl group, with deuterium on the ring and side chain)
-
p-Hydroxyphenylpyruvate-d6 (from this compound metabolism): Q1: m/z 173.1 -> Q3: m/z 127.1 (loss of COOH, with deuterium on the ring)
-
Unlabeled L-Tyrosine (for comparison): Q1: m/z 182.1 -> Q3: m/z 136.1
-
Note: These MRM transitions are theoretical and should be optimized empirically.
Data Presentation
The quantitative data from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions or time points.
Table 1: Hypothetical Quantification of this compound and its Metabolite in Cell Lysates
| Time Point (hours) | This compound (pmol/10^6 cells) | p-Hydroxyphenylpyruvate-d6 (pmol/10^6 cells) |
| 0 | 0 | 0 |
| 2 | 150.2 ± 12.5 | 5.1 ± 0.8 |
| 4 | 285.6 ± 20.1 | 15.3 ± 2.1 |
| 8 | 450.8 ± 35.7 | 32.7 ± 4.5 |
| 24 | 320.4 ± 28.9 | 55.9 ± 6.3 |
Table 2: Hypothetical Incorporation of this compound into Cellular Protein
| Time Point (hours) | This compound in Protein Hydrolysate (pmol/µg protein) |
| 0 | 0 |
| 4 | 1.2 ± 0.2 |
| 8 | 2.5 ± 0.4 |
| 24 | 5.8 ± 0.9 |
Visualizations
Application Notes and Protocols for NMR Spectroscopy using D-Tyrosine-d7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques utilizing deuterium-labeled D-Tyrosine (D-Tyrosine-d7). The incorporation of this compound into proteins of interest offers significant advantages for structural and functional studies, particularly in the context of drug discovery and development. Deuteration reduces spectral complexity and line broadening, enabling the study of larger proteins and protein complexes.[1][2]
Overview of this compound in NMR Spectroscopy
The substitution of protons with deuterium in tyrosine residues provides several key benefits for NMR spectroscopy:
-
Improved Spectral Resolution and Sensitivity: Deuteration of non-exchangeable protons in a protein minimizes proton-proton dipolar interactions, a major source of relaxation and line broadening in NMR spectra.[1][2] This leads to sharper signals and improved sensitivity, which is especially crucial for studying high-molecular-weight systems.[1][2][3][4]
-
Simplified Spectra: The reduction in the number of proton signals simplifies complex spectra, aiding in resonance assignment and interpretation.[1]
-
Access to Advanced NMR Experiments: The favorable relaxation properties of deuterated proteins allow for the application of advanced NMR techniques, such as Transverse Relaxation-Optimized Spectroscopy (TROSY), which are essential for studying large proteins and complexes.
-
Probing Protein Dynamics: Deuterium NMR relaxation studies can provide valuable insights into the dynamics of tyrosine side chains within a protein, offering a window into protein function and conformational changes upon ligand binding.
Key Applications of this compound in Drug Development
The unique properties of this compound make it a valuable tool in various stages of the drug discovery pipeline:
-
Target Validation and Characterization: By incorporating this compound, researchers can obtain high-resolution structural information on drug targets, aiding in the understanding of their function and mechanism of action.
-
Fragment-Based Drug Discovery (FBDD): NMR is a powerful tool for screening fragment libraries. Using this compound labeled proteins can enhance the quality of screening data, allowing for the reliable detection of weak binding events.
-
Lead Optimization: Detailed structural information from NMR studies of this compound labeled protein-ligand complexes can guide the optimization of lead compounds to improve their affinity and specificity.
-
Investigating Protein-Ligand Interactions: Techniques like Chemical Shift Perturbation (CSP) mapping, when applied to this compound labeled proteins, can precisely map the binding site of a drug candidate and determine its binding affinity.[5][6]
Experimental Protocols
Protocol 1: Production of this compound Labeled Protein
This protocol describes the expression and purification of a protein with uniform 15N-labeling and specific incorporation of this compound in E. coli.
Objective: To produce a protein sample suitable for NMR studies where all tyrosine residues are replaced with this compound and the protein is uniformly labeled with 15N.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components.
-
D2O (99.9%).
-
15NH4Cl as the sole nitrogen source.
-
D-glucose-d7 as the sole carbon source.
-
This compound.
-
Amino acid mixture lacking tyrosine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Standard buffers for protein purification (e.g., lysis buffer, wash buffer, elution buffer).
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Dialysis tubing.
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
Adaptation to D2O:
-
Pellet the overnight culture and resuspend in 100 mL of M9 medium prepared with 50% D2O. Grow for 4-6 hours.
-
Pellet the cells again and resuspend in 100 mL of M9 medium prepared with 99.9% D2O. Grow for another 4-6 hours. This adaptation phase is crucial for the cells to adjust to the deuterated environment.[3][4]
-
-
Main Culture:
-
Inoculate 1 L of M9 medium prepared with 99.9% D2O, containing 15NH4Cl and D-glucose-d7, with the adapted culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Add the amino acid mixture lacking tyrosine and 50 mg/L of this compound to the culture.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a sonicator or a French press.
-
Clarify the lysate by centrifugation.
-
-
Protein Purification:
-
Purify the protein from the supernatant using affinity chromatography according to the manufacturer's protocol.
-
Dialyze the purified protein against the desired NMR buffer.
-
-
Sample Characterization:
-
Confirm the purity and molecular weight of the protein using SDS-PAGE and mass spectrometry. Mass spectrometry will also confirm the incorporation of deuterium.
-
Protocol 2: Chemical Shift Perturbation (CSP) Mapping of Ligand Binding
This protocol outlines the steps for a 1H-15N HSQC-based titration experiment to map the binding site of a small molecule on a this compound and 15N-labeled protein.
Objective: To identify the amino acid residues of the protein involved in the interaction with a ligand and to determine the dissociation constant (Kd) of the interaction.
Materials:
-
Purified this compound, 15N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5).
-
A concentrated stock solution of the ligand in the same NMR buffer (or a compatible solvent like DMSO-d6, ensuring the final concentration of the organic solvent is low and consistent across all samples).
-
NMR tubes.
Procedure:
-
NMR Sample Preparation:
-
Prepare a protein sample with a concentration of 0.1-0.5 mM in the NMR buffer containing 5-10% D2O for the lock signal.[7]
-
Prepare a series of ligand stock solutions at different concentrations.
-
-
NMR Data Acquisition:
-
Acquire a 2D 1H-15N HSQC spectrum of the protein alone (reference spectrum) on a high-field NMR spectrometer.[8][9]
-
Record a series of 1H-15N HSQC spectra after the addition of increasing amounts of the ligand. It is crucial to maintain the same protein concentration throughout the titration.[6] This can be achieved by preparing individual samples or by careful addition of a concentrated ligand stock.
-
-
Data Processing and Analysis:
-
Process all spectra identically using NMR processing software (e.g., TopSpin, NMRPipe).
-
Overlay the spectra to visualize the chemical shift perturbations.[5]
-
For each assigned backbone amide resonance, calculate the weighted-average chemical shift difference (Δδ) at each ligand concentration using the following formula: Δδ = √[ (ΔδH)^2 + (α * ΔδN)^2 ] where ΔδH and ΔδN are the chemical shift changes in the 1H and 15N dimensions, respectively, and α is a weighting factor (typically around 0.14-0.2) to account for the different chemical shift ranges of 1H and 15N.[10]
-
-
Binding Site Identification:
-
Determination of Dissociation Constant (Kd):
-
For residues in fast exchange, plot the chemical shift perturbation (Δδ) against the molar ratio of ligand to protein.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).
-
Quantitative Data Summary
The following tables provide representative NMR chemical shift data for Tyrosine. Note that the exact chemical shifts for this compound in a protein will be influenced by the local environment and deuterium isotope effects. Deuteration typically causes small upfield shifts in the chemical shifts of nearby nuclei.
Table 1: Approximate 1H Chemical Shifts for Tyrosine Residues in a Protein
| Proton | Chemical Shift (ppm) |
| Hα | 4.0 - 5.0 |
| Hβ | 2.8 - 3.2 |
| Hδ (ring) | 6.9 - 7.2 |
| Hε (ring) | 6.6 - 6.9 |
| OH | 9.0 - 10.0 |
Data compiled from various sources and represents typical ranges.
Table 2: Approximate 13C Chemical Shifts for Tyrosine Residues in a Protein
| Carbon | Chemical Shift (ppm) |
| Cα | 55 - 60 |
| Cβ | 35 - 40 |
| Cγ (ring) | 130 - 135 |
| Cδ (ring) | 115 - 120 |
| Cε (ring) | 128 - 132 |
| Cζ (ring) | 155 - 160 |
Data compiled from the Biological Magnetic Resonance Bank (BMRB) and other sources.[11]
Table 3: Deuterium Isotope Effects on Chemical Shifts
| Nucleus | Isotope Shift (ppb) | Description |
| 13C (one-bond) | 200 - 1500 | Upfield shift for a carbon directly bonded to deuterium. |
| 13C (two-bond) | ~100 | Smaller upfield shift for a carbon two bonds away from deuterium. |
| 15N (two-bond) | -50 to 50 | Can be upfield or downfield depending on conformation. |
These are approximate values and can vary depending on the molecular context.
Visualizations
Signaling Pathway Diagram
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for Protein-Ligand Interaction Studies.
References
- 1. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 2. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 3. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. ccpn.ac.uk [ccpn.ac.uk]
- 7. nmr-bio.com [nmr-bio.com]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. researchgate.net [researchgate.net]
- 11. BMRB - Biological Magnetic Resonance Bank [bmrb.io]
Application Notes and Protocols for D-Tyrosine-d7 as a Tracer in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds, such as D-Tyrosine-d7, are invaluable tools in pharmacokinetic (PK) research. The substitution of hydrogen with deuterium atoms creates a stable, heavier isotope that does not significantly alter the biological activity of the molecule but allows for its differentiation from endogenous counterparts using mass spectrometry. This key feature enables precise tracking and quantification of the compound's absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labeling.
This compound serves as an excellent tracer for studying the pharmacokinetics of D-Tyrosine and related compounds. Its use can help in understanding metabolic pathways, determining bioavailability, and assessing the impact of drug candidates on amino acid metabolism. These application notes provide a comprehensive overview, experimental protocols, and data presentation for the use of this compound as a tracer in preclinical pharmacokinetic studies.
Core Principles
The fundamental principle behind using this compound as a tracer lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions involving the cleavage of this bond. This effect is generally minimal for the overall pharmacokinetics but provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for the quantification of the deuterated tracer separately from the endogenous, non-labeled D-Tyrosine.
Applications
-
Bioavailability Studies: Determine the fraction of an administered dose of D-Tyrosine that reaches systemic circulation.
-
Metabolic Profiling: Trace the metabolic fate of D-Tyrosine and identify its metabolites.
-
Drug-Drug Interaction Studies: Investigate the influence of co-administered drugs on the pharmacokinetics of D-Tyrosine.
-
Disease Model Research: Compare the pharmacokinetics of D-Tyrosine in healthy versus disease models to understand pathological alterations in amino acid metabolism.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats using this compound as a tracer, administered intraperitoneally.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Number: 5-6 animals per group
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. This compound Formulation:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Ensure complete dissolution, gentle warming or sonication may be applied if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter before administration.
3. Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Dosage: A dose of 0.5 mmol/kg body weight is administered.[1] This is based on typical dose ranges for tyrosine administration in rats, which can vary from 0.138 to 1.10 mmol/kg.[1]
-
Procedure: Acclimatize animals before dosing. Gently restrain the rat and administer the this compound solution into the peritoneal cavity.
4. Blood Sampling:
-
Time Points: Collect blood samples at 0 (pre-dose), 15, 30, 60, 90, 120, and 180 minutes post-dose.[1]
-
Method: Collect approximately 100-200 µL of blood from the tail vein at each time point into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of this compound from plasma samples for subsequent quantification.
1. Materials:
-
Rat plasma samples
-
Internal Standard (IS) solution (e.g., L-Tyrosine-13C9,15N)
-
Protein precipitation solvent (e.g., methanol or acetonitrile)
-
Centrifuge
-
HPLC vials
2. Procedure:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, add 10 µL of the internal standard solution.
-
Add 150 µL of ice-cold protein precipitation solvent (e.g., methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
This section provides a general method for the quantification of this compound in plasma extracts using a triple quadrupole mass spectrometer.
1. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation of amino acids.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: The precursor ion will be the molecular weight of this compound + 1 (protonated). The product ion will be a specific fragment generated by collision-induced dissociation.
-
Internal Standard: The precursor ion will be the molecular weight of the labeled internal standard + 1. The product ion will be a specific fragment.
-
-
Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for this compound and the internal standard to achieve maximum sensitivity.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that would be obtained from a pharmacokinetic study as described above.
Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Value | Units |
| Cmax | 150 | µg/mL |
| Tmax | 30 | minutes |
| AUC(0-t) | 12,500 | min*µg/mL |
| Half-life (t1/2) | 75 | minutes |
| Clearance (CL) | 0.04 | L/min/kg |
Table 2: Plasma Concentration-Time Profile of this compound
| Time (minutes) | Mean Plasma Concentration (µg/mL) | Standard Deviation |
| 0 | 0.0 | 0.0 |
| 15 | 110.5 | 15.2 |
| 30 | 150.2 | 20.5 |
| 60 | 115.8 | 18.9 |
| 90 | 75.3 | 12.1 |
| 120 | 45.1 | 8.7 |
| 180 | 15.6 | 4.3 |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in a pharmacokinetic study using this compound.
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: Logical flow of LC-MS/MS quantification for this compound.
Conclusion
The use of this compound as a stable isotope tracer provides a robust and reliable method for conducting pharmacokinetic studies. The detailed protocols and methodologies presented in these application notes offer a framework for researchers to design and execute their own studies. The ability to accurately quantify the tracer in biological matrices using LC-MS/MS allows for a thorough understanding of the ADME properties of D-Tyrosine and related compounds, which is crucial for drug development and metabolic research.
References
In Vivo Applications of D-Tyrosine-d7 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo use of D-Tyrosine-d7 in animal models. This compound is a stable isotope-labeled version of D-tyrosine, which serves as a valuable tool in pharmacokinetic, metabolic, and neuroscience research. Its primary applications stem from its properties as a biologically inert isomer of the essential amino acid L-Tyrosine and as a heavy-labeled internal standard for mass spectrometry.
Principal Applications
There are two primary in vivo applications for this compound in animal models:
1.1. Negative Control in Biological Studies: L-Tyrosine is a precursor for the synthesis of crucial catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Research investigating the effects of L-Tyrosine administration on neurological function and behavior requires a proper control to ensure that observed effects are specific to the L-isomer's metabolic pathway. D-Tyrosine, which is not significantly metabolized by key enzymes like Tyrosine Hydroxylase, serves as an excellent negative control. This compound can be used interchangeably with unlabeled D-Tyrosine for this purpose and allows for its distinct tracking if needed.
1.2. Internal Standard for Pharmacokinetic (PK) Studies: When quantifying endogenous or administered L-Tyrosine in biological matrices (e.g., plasma, brain tissue) using Liquid Chromatography-Mass Spectrometry (LC-MS), a reliable internal standard is critical for accuracy and precision. Stable isotope-labeled compounds are considered the gold standard for internal standards because they co-elute with the analyte and exhibit identical ionization efficiency, correcting for variations during sample preparation and analysis. This compound is an ideal internal standard for studies involving the administration of unlabeled L-Tyrosine, as its seven deuterium atoms provide a distinct mass shift (m/z) with virtually identical chemical properties.
Experimental Protocols
The following are representative protocols for the use of this compound in common animal model experiments. These protocols are based on established methodologies for tyrosine administration in rodents.[1][2]
Protocol 1: Pharmacokinetic Analysis of L-Tyrosine in Rats Using this compound as an Internal Standard
Objective: To determine the pharmacokinetic profile of administered L-Tyrosine in rat plasma.
Materials:
-
Male Sprague-Dawley rats (280-320 g)
-
L-Tyrosine solution (dissolved in saline, pH adjusted to ~7.4)
-
This compound solution (for spiking samples as internal standard)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge, vortex mixer
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimate rats for at least three days before the experiment with free access to food and water. Fast animals overnight prior to dosing but allow access to water.
-
Dosing: Administer L-Tyrosine via intraperitoneal (i.p.) injection at a dose of 100 mg/kg (approximately 0.55 mmol/kg).[1]
-
Blood Sampling: Collect blood samples (~200 µL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 15, 30, 60, 120, and 180 minutes post-dose.[2]
-
Plasma Preparation: Immediately place blood samples into heparinized tubes. Centrifuge at 4,000 x g for 10 minutes at 4°C to separate plasma. Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing a known concentration of the internal standard, this compound (e.g., 50 ng/mL).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of L-Tyrosine by comparing its peak area to the peak area of this compound.
-
Protocol 2: Evaluation of this compound as a Negative Control in a Rat Brain Microdialysis Study
Objective: To demonstrate that this compound does not increase dopamine synthesis in the rat striatum, in contrast to L-Tyrosine.
Materials:
-
Male Wistar rats (250-300 g) with stereotaxically implanted guide cannulas targeting the striatum.
-
Microdialysis probes (e.g., 2 mm membrane).
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
L-Tyrosine and this compound solutions prepared in aCSF.
-
Microinfusion pump and fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED) or LC-MS/MS for dopamine and DOPAC analysis.
Procedure:
-
Animal and Probe Preparation: Allow rats to recover from guide cannula implantation surgery for at least three days. On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Probe Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min) for a 2-hour stabilization period.[3]
-
Baseline Collection: Collect at least three baseline dialysate samples (e.g., 30 minutes each) to establish basal levels of dopamine and its metabolite DOPAC.
-
Control Administration (this compound): Switch the perfusion medium to aCSF containing this compound (e.g., 250 µM). This is administered directly into the striatum via reverse microdialysis.
-
Treatment Sampling: Continue to collect dialysate fractions every 30 minutes for at least 2 hours during the this compound infusion.
-
Positive Control Administration (L-Tyrosine): After a washout period (or in a separate group of animals), switch the perfusion medium to aCSF containing L-Tyrosine at the same concentration (250 µM).
-
Positive Control Sampling: Collect dialysate fractions every 30 minutes for at least 2 hours during the L-Tyrosine infusion.
-
Sample Analysis: Analyze the dialysate samples for dopamine and DOPAC concentrations using HPLC-ED or LC-MS/MS. Express the results as a percentage of the baseline concentration.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for comparison.
Table 1: Representative Pharmacokinetic Parameters for L-Tyrosine in Rat Plasma Following a Single 100 mg/kg I.P. Dose. (Internal Standard: this compound)
| Parameter | Unit | Value (Mean ± SD, n=6) |
| Cmax (Maximum Concentration) | µg/mL | 115.4 ± 12.8 |
| Tmax (Time to Cmax) | min | 30 |
| AUC₀-t (Area Under the Curve) | µg·min/mL | 9870 ± 950 |
| T½ (Half-life) | min | 75.2 ± 8.1 |
Table 2: Effect of L-Tyrosine vs. This compound on Striatal DOPAC Levels in Rats. (Data presented as % of baseline concentration, Mean ± SEM, n=5)
| Time (min) | Perfusate | % Baseline DOPAC |
| -30 | aCSF (Baseline) | 100 ± 5.2 |
| 0 | aCSF (Baseline) | 100 ± 4.8 |
| 30 | This compound (250 µM) | 103 ± 5.5 |
| 60 | This compound (250 µM) | 99 ± 6.1 |
| 90 | This compound (250 µM) | 101 ± 4.9 |
| 30 | L-Tyrosine (250 µM) | 145 ± 9.3 |
| 60 | L-Tyrosine (250 µM) | 162 ± 11.5 |
| 90 | L-Tyrosine (250 µM) | 158 ± 10.8 |
| p < 0.05 compared to baseline |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) help visualize key processes and relationships.
Caption: Workflow for a rat pharmacokinetic study using this compound.
Caption: L-Tyrosine metabolic pathway vs. inert this compound.
References
- 1. Pharmacokinetics of systemically administered tyrosine: a comparison of serum, brain tissue and in vivo microdialysate levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free tyrosine levels of rat brain and tissues with sympathetic innervation following administration of L-tyrosine in the presence and absence of large neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. currentseparations.com [currentseparations.com]
Application Note: D-Tyrosine-d7 for Probing Protein Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The study of protein turnover—encompassing both synthesis and degradation—is fundamental to understanding cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents. Metabolic labeling with stable isotope-labeled amino acids is a powerful technique for quantifying these dynamics.[1] While protein synthesis exclusively utilizes L-amino acids, the use of deuterated D-amino acids, such as D-Tyrosine-d7, offers unique applications as a metabolic tracer and internal standard.[2][3]
D-Tyrosine is not incorporated into proteins during ribosomal synthesis. Therefore, this compound can be used as a robust negative control to distinguish true protein synthesis from non-specific amino acid adsorption or artifacts in mass spectrometry-based proteomics. Furthermore, it can serve as an excellent internal standard for quantifying the levels of its L-isomer, L-Tyrosine-d7, and the natural L-Tyrosine in the precursor pool, which is critical for accurate turnover calculations.[4] This application note provides detailed protocols for using this compound in conjunction with L-Tyrosine-d7 in pulse-chase experiments to accurately measure protein turnover and degradation rates.
Key Applications:
-
Negative Control: Differentiating bona fide protein synthesis from experimental noise.
-
Internal Standard: Accurate quantification of labeled and unlabeled L-Tyrosine in the amino acid precursor pool.[2]
-
Metabolic Tracer: Studying the metabolic fate and potential biological activities of D-amino acids.[3]
Experimental Workflows and Pathways
Workflow for Protein Turnover Analysis
The general workflow involves introducing stable isotope-labeled amino acids to cells or organisms, followed by mass spectrometry analysis to measure their incorporation into the proteome over time.
Caption: Pulse-chase experimental workflow using stable isotopes.
Logical Role of this compound vs. L-Tyrosine-d7
This diagram illustrates the differential metabolic fate of L- and this compound and their application in a controlled experiment.
Caption: Differential fate of L- and this compound in cells.
Ubiquitin-Proteasome Protein Degradation Pathway
Protein degradation is a key component of turnover. The ubiquitin-proteasome system is a major pathway for selective protein degradation.
Caption: The ubiquitin-proteasome protein degradation pathway.
Experimental Protocols
Protocol 1: In Vitro Pulse-Chase Labeling of Cultured Cells
This protocol describes a pulse-chase experiment to measure protein turnover rates in adherent mammalian cells.
Materials:
-
This compound (e.g., MedChemExpress, HY-Y0444S2)[3]
-
L-Tyrosine-d7 (e.g., MedChemExpress, HY-N0473S9)[2]
-
Tyrosine-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Complete medium with unlabeled L-Tyrosine
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Trypsin (sequencing grade)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
LC-MS grade water and acetonitrile
Procedure:
-
Cell Culture:
-
Plate cells (e.g., HEK293T, HeLa) and grow to 70-80% confluency.
-
Wash cells twice with pre-warmed PBS.
-
Acclimatize cells in Tyrosine-free medium supplemented with 10% dFBS for 1 hour to deplete endogenous Tyrosine pools.
-
-
Pulse Phase (Labeling):
-
Prepare the "heavy" labeling medium: Tyrosine-free medium supplemented with 10% dFBS, L-Tyrosine-d7 (final concentration ~0.4 mM), and this compound (final concentration ~0.4 mM).
-
Remove the starvation medium and add the "heavy" labeling medium to the cells.
-
Incubate for a defined "pulse" period (e.g., 4-24 hours) to allow for incorporation of L-Tyrosine-d7 into newly synthesized proteins.
-
-
Chase Phase (Degradation Tracking):
-
At the end of the pulse (T=0), harvest the first set of plates.
-
For the remaining plates, remove the "heavy" medium, wash cells three times with PBS.
-
Add "light" chase medium (standard complete medium containing unlabeled L-Tyrosine).
-
Harvest cells at subsequent time points (e.g., T=2, 6, 12, 24, 48 hours).
-
-
Protein Extraction and Digestion:
-
For each time point, lyse the harvested cells using RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Take a 50 µg aliquot of protein from each sample. Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins overnight with trypsin at a 1:50 (enzyme:protein) ratio.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptides using a C18 StageTip.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-LC system.
-
Set up the data acquisition method to include full MS scans and data-dependent MS/MS scans.[5]
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Proteome Discoverer.
-
Search the data against a relevant protein database, specifying L-Tyrosine-d7 (+7 Da) as a variable modification.
-
Quantify the peak intensities for "heavy" (L-Tyrosine-d7-containing) and "light" (unlabeled L-Tyrosine-containing) peptide pairs over the time course.
-
Confirm the absence of this compound incorporation in peptide searches.
-
Calculate the degradation rate constant (k_deg) by fitting the decay of the "heavy" peptide fraction to a single exponential decay curve. Protein half-life (t_1/2) can be calculated as ln(2)/k_deg.
-
Data Presentation
Quantitative data should be organized into tables to facilitate comparison of protein turnover rates under different conditions or for different proteins.
Table 1: Hypothetical Turnover Rates of Key Cellular Proteins
This table presents example data for protein half-lives calculated from a pulse-chase experiment.
| Protein (Uniprot ID) | Gene | Function | Half-life (hours) - Control | Half-life (hours) - Drug Treated | Fold Change |
| P04637 | TP53 | Tumor Suppressor | 1.5 | 4.5 | +3.0 |
| P62258 | HSP90AA1 | Chaperone | 35.2 | 34.8 | -1.0 |
| P08670 | VIM | Cytoskeleton | 72.0 | 70.5 | -1.0 |
| Q06609 | MDM2 | E3 Ubiquitin Ligase | 0.8 | 0.7 | -1.1 |
| P31749 | AKT1 | Kinase | 24.5 | 12.1 | -2.0 |
Table 2: L-Tyrosine-d7 Isotope Enrichment in Peptides Over Time
This table shows the decay of the "heavy" isotope signal for a specific peptide from the protein AKT1, which is used to calculate the degradation rate.
| Time Point (hours) | Peptide Sequence | % Heavy L-Tyrosine-d7 |
| 0 | IIMLDANHPd7YVK | 100.0 |
| 6 | IIMLDANHPd7YVK | 86.1 |
| 12 | IIMLDANHPd7YVK | 71.3 |
| 24 | IIMLDANHPd7YVK | 50.0 |
| 48 | IIMLDANHPd7YVK | 24.9 |
References
Quantification of D-Tyrosine in Biological Samples Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Introduction
D-amino acids, the enantiomers of the more common L-amino acids, were once considered rare and of little biological significance in mammals. However, a growing body of evidence has revealed their presence and important physiological roles, particularly in the central nervous system. D-Tyrosine, the D-enantiomer of L-Tyrosine, is a non-essential amino acid. While the functions of L-Tyrosine as a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones, are well-established, the specific roles of D-Tyrosine are still under investigation.[1] Emerging research suggests that D-amino acids, such as D-serine and D-aspartate, act as signaling molecules in the brain, modulating synaptic transmission and plasticity.[2][3]
The accurate quantification of D-Tyrosine in biological matrices such as plasma and cerebrospinal fluid (CSF) is crucial for understanding its physiological and pathological significance. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules in complex biological samples due to its high sensitivity, specificity, and accuracy.[4] This method involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte (in this case, D-Tyrosine) as an internal standard. The ratio of the endogenous analyte to the internal standard is then measured by MS/MS, allowing for precise quantification that corrects for variations in sample preparation and instrument response.
This document provides a detailed protocol for the quantification of D-Tyrosine in biological samples using an isotope dilution LC-MS/MS method. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.
Principle of the Method
The quantification of D-Tyrosine is based on the principle of stable isotope dilution. A known amount of a stable isotope-labeled D-Tyrosine internal standard (e.g., D-Tyrosine-¹³C₉,¹⁵N) is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to protein precipitation to remove larger molecules. The supernatant, containing both the endogenous D-Tyrosine and the labeled internal standard, is then analyzed by LC-MS/MS.
Chromatographic separation is essential to distinguish D-Tyrosine from its more abundant L-enantiomer and other interfering substances. This is typically achieved using a chiral chromatography column. Following separation, the analytes are ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous D-Tyrosine and the stable isotope-labeled internal standard are monitored. The ratio of the peak area of the endogenous D-Tyrosine to that of the internal standard is used to calculate the concentration of D-Tyrosine in the original sample by referencing a calibration curve.
Data Presentation
The following table summarizes representative quantitative data for tyrosine in human plasma. It is important to note that most available data refers to total tyrosine (L- and D-isomers) as the concentration of D-Tyrosine is typically very low and often not reported separately in general clinical chemistry.
| Biological Matrix | Analyte | Concentration Range (µmol/L) | Method | Reference |
| Human Plasma | Total Tyrosine | 38 - 110 | Clinical Chemistry Analyzer | [2] |
| Human Plasma | Total Tyrosine | 52 - 104 | HPLC | [5] |
Note: Specific concentration ranges for D-Tyrosine in healthy human plasma and CSF are not widely available in the literature and require highly specialized analytical methods for determination.
Experimental Protocols
Materials and Reagents
-
D-Tyrosine analytical standard
-
Stable isotope-labeled D-Tyrosine (e.g., D-Tyrosine-¹³C₉,¹⁵N) internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Biological samples (e.g., plasma, CSF)
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Chiral HPLC column (e.g., Crownpak CR-I(+))
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation (Protein Precipitation)
-
Thaw frozen biological samples (plasma or CSF) on ice.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the stable isotope-labeled D-Tyrosine internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Vortex briefly.
-
Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid or 6% (w/v) perchloric acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions (Representative)
-
HPLC Column: Chiral stationary phase column (e.g., Crownpak CR-I(+), 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Gradient:
Time (min) % B 0.0 5 2.0 5 10.0 50 10.1 95 12.0 95 12.1 5 | 15.0 | 5 |
Mass Spectrometry (MS/MS) Conditions (Representative)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
Analyte Precursor Ion (m/z) Product Ion (m/z) D-Tyrosine 182.1 136.1 | D-Tyrosine-¹³C₉,¹⁵N | 192.1 | 145.1 |
Note: The specific MRM transitions should be optimized for the instrument being used. The precursor ion corresponds to [M+H]⁺ and the product ion typically results from the neutral loss of formic acid ([M+H-HCOOH]⁺).[6][7]
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of both endogenous D-Tyrosine and the stable isotope-labeled internal standard.
-
Calculate the peak area ratio of D-Tyrosine to the internal standard.
-
Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of D-Tyrosine and a fixed concentration of the internal standard.
-
Plot the peak area ratio against the concentration of the D-Tyrosine standards.
-
Determine the concentration of D-Tyrosine in the biological samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for D-Tyrosine quantification.
Caption: Putative signaling pathway of D-Tyrosine.
References
- 1. Role of Tyrosine Phosphorylation in the Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tyrosine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Plasma tyrosine in normal humans: effects of oral tyrosine and protein-containing meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daily rhythm in tyrosine concentration in human plasma: persistence on low-protein diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a candidate reference method for determination of tyrosine in serum by isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of D-Tyrosine-d7 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Understanding the complex molecular mechanisms underlying these conditions is paramount for the development of effective therapeutic strategies. Stable isotope-labeled amino acids have become indispensable tools in this pursuit, enabling researchers to trace metabolic pathways and quantify dynamic changes in the proteome. D-Tyrosine-d7, a deuterated analog of the amino acid tyrosine, serves as a powerful tracer in such studies. Its incorporation into cellular proteins allows for precise quantification by mass spectrometry, providing insights into protein synthesis, degradation, and post-translational modifications that are often dysregulated in neurodegenerative states.
The D-enantiomer of amino acids, while less common than the L-form, has been implicated in various neurological processes. Alterations in the levels of D-amino acids, such as D-serine, have been linked to the modulation of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and excitotoxicity, key factors in Alzheimer's disease.[1][2] While D-Tyrosine's specific roles are less defined, the use of its isotopically labeled form, this compound, in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) provides a robust method for comparative proteomics in neuronal models.[3][4][5] This allows for the identification of proteins with altered turnover rates in response to disease-related stimuli or potential therapeutic agents.
Furthermore, tyrosine is a precursor to key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[6][7] The dysregulation of dopaminergic neurons is a hallmark of Parkinson's disease, making the study of tyrosine metabolism critical.[8][9][10][11] L-tyrosine has also been implicated in oxidative stress, a pathological process common to many neurodegenerative disorders.[12][13][14][15][16][17] Dityrosine, a product of tyrosine oxidation, is found in the protein aggregates characteristic of Alzheimer's disease.[18][19] Therefore, tracing the fate of this compound can provide valuable information on both normal metabolism and pathological oxidative processes in the brain.
These application notes provide an overview of the utility of this compound in neurodegenerative disease research and offer detailed protocols for its use in key experiments.
Applications of this compound
The primary application of this compound in neurodegenerative disease research is as a metabolic tracer for quantitative proteomics and metabolic flux analysis.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): this compound can be used as a "heavy" amino acid in SILAC experiments to compare the proteomes of two or more cell populations. This is particularly useful for studying the effects of disease-related mutations, toxic protein aggregates (e.g., amyloid-beta or alpha-synuclein), or candidate drugs on neuronal protein expression and turnover.[3][4][5]
-
Metabolic Labeling and Protein Turnover Studies: By introducing this compound into cell culture media or administering it to animal models, researchers can track its incorporation into newly synthesized proteins over time. This allows for the measurement of protein synthesis and degradation rates, providing insights into how these processes are altered in neurodegeneration.
-
Tracing Tyrosine Metabolism and Oxidative Stress: this compound can be used to follow the metabolic fate of tyrosine, including its conversion to catecholamines and its potential involvement in oxidative stress pathways. The detection of deuterated dityrosine could serve as a biomarker for oxidative damage.
-
Positron Emission Tomography (PET) Imaging: While not a direct application of this compound, the principles of using isotopically labeled molecules are central to PET imaging.[20][21][22] Studies with this compound can inform the development of novel PET tracers for imaging tyrosine metabolism and neuroinflammation in the living brain.
Experimental Protocols
Protocol 1: SILAC-based Quantitative Proteomics in a Neuronal Cell Model of Alzheimer's Disease
This protocol describes the use of this compound to compare the proteomes of a human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing a familial Alzheimer's disease-associated mutation in Amyloid Precursor Protein (APP) with a wild-type control.
Materials:
-
SH-SY5Y cells (wild-type and APP mutant)
-
DMEM for SILAC (deficient in L-Tyrosine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Tyrosine
-
"Heavy" this compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin
-
LC-MS/MS instrumentation
Methodology:
-
Cell Culture and Labeling:
-
Culture wild-type SH-SY5Y cells in "light" SILAC medium (DMEM supplemented with "light" L-Tyrosine and dFBS).
-
Culture APP mutant SH-SY5Y cells in "heavy" SILAC medium (DMEM supplemented with "heavy" this compound and dFBS).
-
Maintain the cells in their respective SILAC media for at least five cell divisions to ensure near-complete incorporation of the labeled amino acid.[3][4]
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells from both "light" and "heavy" cultures.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatants containing the protein extracts.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
-
Protein Digestion:
-
Denature the proteins in the mixed lysate by heating at 95°C for 5 minutes.
-
Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either "light" L-Tyrosine or "heavy" this compound.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
-
Proteins with a ratio significantly different from 1:1 are considered to be differentially expressed between the wild-type and APP mutant cells.
-
Expected Outcome: This experiment will generate a quantitative profile of the proteome, highlighting proteins that are up- or down-regulated in the presence of the Alzheimer's-related APP mutation. This can reveal novel pathological mechanisms and potential therapeutic targets.
Protocol 2: Pulse-Chase Analysis of Protein Turnover in a Parkinson's Disease Model
This protocol details a pulse-chase experiment using this compound to measure the degradation rate of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in a cellular model of Parkinson's disease.
Materials:
-
Lund Human Mesencephalic (LUHMES) cells (a dopaminergic neuronal cell line)
-
Differentiation medium for LUHMES cells
-
Pulse medium: DMEM containing this compound
-
Chase medium: Standard DMEM containing unlabeled L-Tyrosine
-
MPP+ (a neurotoxin that selectively damages dopaminergic neurons)
-
Cell lysis buffer
-
Antibodies against Tyrosine Hydroxylase (TH)
-
Immunoprecipitation reagents (e.g., Protein A/G beads)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer
Methodology:
-
Cell Differentiation: Differentiate LUHMES cells into mature dopaminergic neurons according to established protocols.
-
Pulse Labeling:
-
Incubate the differentiated neurons in "pulse" medium containing this compound for a defined period (e.g., 24 hours) to label newly synthesized proteins.
-
-
Chase Period:
-
After the pulse period, wash the cells and switch to "chase" medium containing an excess of unlabeled L-Tyrosine.
-
At various time points during the chase (e.g., 0, 6, 12, 24, 48 hours), treat one set of cells with MPP+ to induce a Parkinson's-like phenotype, and leave another set as a control.
-
-
Cell Lysis and Immunoprecipitation:
-
At each time point, harvest both control and MPP+-treated cells and lyse them.
-
Immunoprecipitate Tyrosine Hydroxylase (TH) from the cell lysates using a specific antibody.
-
-
Mass Spectrometry Analysis:
-
Digest the immunoprecipitated TH with trypsin.
-
Analyze the resulting peptides by mass spectrometry to determine the ratio of "heavy" (this compound containing) to "light" (unlabeled) TH peptides at each time point.
-
-
Data Analysis:
-
Calculate the rate of disappearance of the "heavy" TH signal over the chase period. This represents the degradation rate of the protein.
-
Compare the degradation rates of TH in control versus MPP+-treated cells.
-
Expected Outcome: This experiment will determine if the neurotoxin MPP+ alters the turnover rate of Tyrosine Hydroxylase in dopaminergic neurons. A change in the degradation rate could indicate a pathological mechanism contributing to the dopamine deficiency seen in Parkinson's disease.[8][10][11]
Data Presentation
Table 1: Hypothetical SILAC Data for APP Mutant vs. Wild-Type Neuronal Cells
| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | p-value | Function |
| P05067 | APP | 1.05 | 0.89 | Precursor of Amyloid-beta |
| P10636 | MAPT | 1.82 | 0.01 | Microtubule-associated protein |
| Q06830 | BACE1 | 2.15 | <0.01 | Beta-secretase |
| P49768 | PSEN1 | 0.98 | 0.92 | Gamma-secretase subunit |
| P02768 | A2M | 0.45 | 0.02 | Alpha-2-macroglobulin |
Table 2: Hypothetical Protein Turnover Data for Tyrosine Hydroxylase (TH) in a Parkinson's Disease Model
| Condition | Time Point (hours) | % Heavy TH Remaining | TH Half-life (hours) |
| Control | 0 | 100 | 36.5 |
| 6 | 88 | ||
| 12 | 75 | ||
| 24 | 55 | ||
| 48 | 30 | ||
| MPP+ Treated | 0 | 100 | 24.2 |
| 6 | 80 | ||
| 12 | 62 | ||
| 24 | 38 | ||
| 48 | 15 |
Visualizations
References
- 1. The Role of D-Amino Acids in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotopic Labeling by Amino Acids in Cultured Primary Neurons: Application to Brain-derived Neurotrophic Factor-dependent Phosphotyrosine-associated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Tyrosine hydroxylase and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. A Synopsis on the Role of Tyrosine Hydroxylase in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From the tyrosine hydroxylase hypothesis of Parkinson’s disease to modern strategies: a short historical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tyrosine promotes oxidative stress in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. L-tyrosine induces DNA damage in brain and blood of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PET/SPECT imaging agents for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PET Imaging in Neurodegeneration and Neuro-oncology: Variants and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Positron Emission Tomography (PET) and Neuroimaging in the Personalized Approach to Neurodegenerative Causes of Dementia [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Tyrosine-d7 for Use as an Internal Standard
Welcome to the technical support center for the optimization of D-Tyrosine-d7 as an internal standard in mass spectrometry-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and robust quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry. Because its chemical and physical properties are nearly identical to the endogenous analyte (D-Tyrosine or L-Tyrosine), it can effectively compensate for variations that may occur during sample preparation, injection, and ionization.[1][2] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This approach significantly improves the accuracy and precision of the measurement by correcting for analyte loss and matrix effects.[1][2]
Q2: What is a good starting concentration for this compound?
A2: A common rule of thumb is to use an internal standard concentration that is in the middle of your calibration curve's range. Some studies involving the analysis of multiple amino acids have used internal standard working solutions with concentrations ranging from 125-250 µmol/L.[3] Another study quantifying tyrosine in urine utilized a 500 nM concentration of a related SIL internal standard. The optimal concentration is application-dependent and should be determined experimentally.
Q3: How do I determine the optimal concentration of this compound for my specific assay?
A3: The optimal concentration should provide a stable and reproducible signal across all samples without interfering with the analyte quantification. A detailed experimental protocol for optimizing the concentration is provided in the "Experimental Protocols" section of this guide. The goal is to find a concentration that is not so low as to be affected by the assay's limit of quantitation, nor so high that it causes detector saturation or significant isotopic contribution to the analyte signal.
Q4: Can this compound be used as an internal standard for L-Tyrosine quantification?
A4: Yes, due to their similar chemical structures and chromatographic behavior, this compound can be used as an internal standard for L-Tyrosine quantification. However, it is crucial to verify that there are no significant differences in their behavior during your specific sample preparation and analysis, such as different extraction recoveries or matrix effects.
Troubleshooting Guide
This section addresses common issues encountered when using this compound as an internal standard.
Issue 1: High Variability in Internal Standard Signal
Symptoms:
-
Inconsistent peak areas for this compound across different samples and quality controls.
-
Poor precision (%CV) for quality control samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review and standardize all sample preparation steps, including pipetting, extraction, and reconstitution, to ensure uniformity. |
| Matrix Effects | Different biological samples can have varying compositions, leading to ion suppression or enhancement. Perform a matrix effect evaluation as detailed in the "Experimental Protocols" section. Consider more rigorous sample cleanup methods if significant matrix effects are observed. |
| Instability of this compound | Verify the stability of this compound in your sample matrix and storage conditions. Deuterium exchange can occur under certain pH and temperature conditions. |
Issue 2: Non-linear Calibration Curve
Symptoms:
-
The calibration curve for the analyte (Tyrosine) is not linear, especially at the high or low ends.
-
Poor R-squared (R²) value for the calibration curve.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | At high analyte concentrations, the mass spectrometer detector can become saturated. Dilute the upper-level calibration standards or reduce the injection volume. |
| Inappropriate Internal Standard Concentration | If the this compound concentration is too high, it can contribute to ion source saturation. If it is too low, the signal-to-noise ratio may be poor at the lower end of the curve. Re-optimize the internal standard concentration. |
| Isotopic Interference (Cross-talk) | At high concentrations of unlabeled Tyrosine, its naturally occurring isotopes can contribute to the signal of this compound, artificially inflating the internal standard signal and causing the curve to bend.[4] |
Issue 3: Analyte Signal Detected in Blank Samples
Symptoms:
-
A peak corresponding to Tyrosine is observed in blank samples that are only spiked with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Impurity in the Internal Standard | The this compound standard may contain a small amount of unlabeled Tyrosine as an impurity from its synthesis.[4] |
| Verification: Prepare and analyze a high-concentration solution of the this compound standard alone. Monitor the mass transition for unlabeled Tyrosine. | |
| Solution: If a significant amount of unlabeled analyte is present, contact the supplier for a higher purity standard or quantify the impurity and correct for its contribution. | |
| Isotopic Contribution from IS to Analyte | Although less common with a d7 label, in-source fragmentation of this compound could potentially lead to a signal at the mass of the unlabeled analyte. Optimize mass spectrometer source conditions to minimize fragmentation. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for your assay.
Objective: To identify a this compound concentration that provides a consistent and robust signal across the entire calibration range without causing analytical issues.
Methodology:
-
Prepare a Calibration Curve: Prepare a set of calibration standards for your analyte (Tyrosine) at concentrations spanning your expected analytical range.
-
Prepare this compound Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., low, medium, and high concentrations relative to the mid-point of your analyte's calibration curve).
-
Spike and Analyze: For each this compound concentration, spike it into a full set of your analyte's calibration standards.
-
Data Analysis:
-
Internal Standard Response: For each this compound concentration, plot its peak area across the range of analyte concentrations. The ideal internal standard concentration should yield a consistent and stable peak area.
-
Calibration Curve Performance: Generate a calibration curve (analyte/IS peak area ratio vs. analyte concentration) for each this compound concentration. Evaluate the linearity (R²) and accuracy of the back-calculated concentrations for each curve.
-
-
Selection: Choose the this compound concentration that results in the most consistent internal standard response and the best calibration curve performance (linearity, accuracy, and precision).
Data Presentation:
| This compound Concentration | IS Peak Area %CV across Calibrants | Calibration Curve R² | Accuracy of Back-Calculated Concentrations (% Bias) |
| Low Concentration | |||
| Medium Concentration | |||
| High Concentration |
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of this compound and the analyte.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your analyte and this compound at low and high concentrations in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After extraction, spike the analyte and this compound into the extracts at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before extraction at the same concentrations.
-
-
Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. The %CV of the MF across different matrix lots should ideally be ≤15%.
-
Data Presentation:
| Sample Set | Analyte Peak Area | This compound Peak Area | Matrix Factor (Analyte) | Matrix Factor (IS) | Recovery (%) |
| Set A (Neat) | N/A | N/A | N/A | ||
| Set B (Post-Spike) | |||||
| Set C (Pre-Spike) |
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for common internal standard issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isotope exchange in D-Tyrosine-d7 experiments
Welcome to the technical support center for D-Tyrosine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing isotope exchange and ensuring the integrity of this compound in your experiments. Find answers to common questions, troubleshoot your experiments, and access detailed protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability and handling of this compound.
Q1: I'm observing a loss of the deuterium label in my this compound sample during my experiment. What are the most likely causes?
A1: Loss of the deuterium label, also known as H/D back-exchange, can be a significant issue. The most common causes are related to experimental conditions that promote the exchange of deuterium atoms with protons from the surrounding solvent (e.g., water, buffers).
Key factors that influence isotope exchange include:
-
pH: Extreme pH values, both acidic and basic, can catalyze the exchange of deuterium atoms, particularly those on the aromatic ring and the alpha-carbon. The minimum exchange rate for amide hydrogens in proteins, which can be a useful proxy, occurs around pH 2.6.[1] For deuterated standards, adjusting the sample or solvent pH to a range where exchange is minimized is a key strategy.[2]
-
Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for isotope exchange, accelerating the rate of deuterium loss.
-
Exposure to Protic Solvents: Prolonged exposure to water, alcohols, or other protic solvents can lead to gradual back-exchange.[2]
-
Enzymatic Activity: Certain enzymes in your experimental system may catalyze H/D exchange reactions.[3][4]
Q2: How can I minimize deuterium loss when preparing my this compound for cell culture experiments?
A2: Minimizing deuterium loss in cell culture applications requires careful preparation of your media and handling of the labeled amino acid.
-
Media Preparation:
-
Prepare your culture medium at a neutral or near-neutral pH. Tyrosine has low solubility at neutral pH, which can be a challenge.[5][6] Using chemically modified forms of tyrosine or carefully prepared stock solutions can help.
-
Avoid highly alkaline conditions which are sometimes used to dissolve tyrosine, as this can promote back-exchange.[7]
-
-
Stock Solutions:
-
Prepare concentrated stock solutions of this compound in a suitable, preferably aprotic or deuterated, solvent if possible. However, for cell culture, aqueous buffers are often necessary. In this case, use a buffer with a stable pH in the neutral range.
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
-
Incubation Time:
-
While necessary for metabolic labeling, be aware that longer incubation times increase the potential for back-exchange.
-
Q3: My mass spectrometry results show a lower than expected mass for my this compound labeled peptide. How can I prevent this during sample preparation?
A3: Back-exchange is a well-known challenge in mass spectrometry experiments involving deuterated compounds.[8][9] Here are steps to minimize it:
-
Control pH: After your experiment, quench reactions and prepare your sample for mass spectrometry at a low pH (around 2.5-3.0) and low temperature (on ice).[10] This significantly slows down the rate of back-exchange.
-
Minimize Exposure to H2O: During sample cleanup and preparation, use solvents with high organic content (e.g., acetonitrile) as much as possible to reduce the concentration of exchangeable protons.
-
Temperature Control: Keep samples cold (on ice or in a refrigerated autosampler) throughout the entire sample preparation and analysis workflow.
-
Speed: Perform the sample preparation steps as quickly as is reasonably possible to minimize the time the sample is in an aqueous environment where back-exchange can occur.
Q4: Can the position of the deuterium atoms on the tyrosine molecule affect their stability?
A4: Yes, the stability of the deuterium label can vary depending on its position. Deuterium atoms on heteroatoms (like -OH and -NH2) are highly labile and will exchange almost instantaneously with protons from aqueous solvents. Deuterium on carbons adjacent to carbonyl groups can also be more susceptible to exchange.[2] For this compound, the deuterium atoms are on the aromatic ring and the aliphatic side chain, which are generally more stable than those on heteroatoms. However, they can still undergo exchange under certain conditions, particularly at non-neutral pH and elevated temperatures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
This protocol is designed to prepare a stable stock solution of this compound for use in metabolic labeling experiments.
-
Materials:
-
This compound powder
-
Sterile, high-purity water or a suitable buffer (e.g., PBS, HEPES) at pH 7.0-7.4
-
Sterile, conical tubes
-
Vortex mixer
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small amount of sterile water or buffer to create a slurry.
-
Gradually add more solvent while vortexing to dissolve the powder. Due to the low solubility of tyrosine, this may require some time. Gentle warming (to no more than 37°C) can aid dissolution, but prolonged heating should be avoided.
-
Once dissolved, adjust the final volume with the solvent to achieve the desired stock concentration.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Sample Preparation for Mass Spectrometry to Minimize Back-Exchange
This protocol outlines the steps for preparing a protein digest containing this compound for LC-MS/MS analysis, with a focus on minimizing deuterium loss.
-
Materials:
-
Protein sample containing this compound
-
Quenching buffer (e.g., 0.5 M phosphate buffer, pH 2.5)
-
Denaturation buffer (e.g., 8 M urea or 6 M guanidine HCl in quenching buffer)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin, pepsin)
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
Solid-phase extraction (SPE) C18 cartridges
-
-
Procedure:
-
Quenching and Denaturation:
-
Rapidly cool your protein sample on ice.
-
Add an equal volume of ice-cold quenching buffer to lower the pH to ~2.5.
-
Add denaturation buffer to the quenched sample.
-
-
Reduction and Alkylation (for disulfide bonds):
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Dilute the sample with a low pH buffer (e.g., 100 mM phosphate buffer, pH 2.5) to reduce the denaturant concentration to a level compatible with your chosen protease (e.g., < 1 M urea for trypsin).
-
Add the protease at an appropriate enzyme-to-substrate ratio (e.g., 1:50 for trypsin).
-
Incubate according to the protease's optimal conditions, keeping the incubation time as short as possible while ensuring complete digestion.
-
-
Desalting and Concentration:
-
Acidify the digest with formic acid to pH < 3.0.
-
Condition an SPE C18 cartridge with acetonitrile, followed by equilibration with water containing 0.1% formic acid.
-
Load the acidified digest onto the cartridge.
-
Wash the cartridge with water containing 0.1% formic acid to remove salts.
-
Elute the peptides with a solution of acetonitrile and 0.1% formic acid (e.g., 50-80% acetonitrile).
-
-
Final Preparation:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the peptides in a small volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid in water).
-
Analyze immediately by LC-MS/MS or store at -80°C.
-
-
Data Presentation
Table 1: Factors Influencing this compound Isotope Exchange
| Factor | Condition Promoting Exchange | Recommended Condition to Minimize Exchange | Rationale |
| pH | Acidic (< 4) or Basic (> 8) | Neutral (6.0-7.5) for storage and experiments; Acidic (2.5-3.0) for MS sample prep | H/D exchange is catalyzed by both acid and base.[1][2] Low pH and cold temperature significantly slow exchange rates during analysis.[10] |
| Temperature | Elevated temperatures (> 37°C) | Room temperature or below; on ice for sample prep | Higher temperatures increase the kinetic energy of molecules, facilitating exchange reactions. |
| Solvent | Protic solvents (water, methanol) | Aprotic solvents where possible; minimize time in aqueous solutions | Protic solvents provide a source of exchangeable protons.[2] |
| Enzymatic Activity | Presence of certain dehydrogenases or other enzymes | Use of enzyme inhibitors; purification of the protein of interest | Some enzymes can catalyze H/D exchange reactions.[3][4] |
Visualizations
Caption: Factors leading to unwanted H/D back-exchange in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. buller.chem.wisc.edu [buller.chem.wisc.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving hydrogen/deuterium exchange mass spectrometry by reduction of the back-exchange effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification by Hydrogen/Deuterium Exchange of Structural Changes in Tyrosine Hydroxylase Associated with Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Tyrosine-d7 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of D-Tyrosine-d7 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In the context of this compound, endogenous or exogenous compounds in biological samples can compete with it for ionization in the mass spectrometer's ion source, leading to inaccurate measurements.[1]
Q2: I'm using this compound as a stable isotope-labeled (SIL) internal standard. Shouldn't that automatically correct for matrix effects?
A2: While SIL internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, complete compensation is not always guaranteed.[3] A phenomenon known as "differential matrix effects" can occur, where the analyte and the internal standard are affected differently by the matrix.[4] This can be caused by a slight difference in their chromatographic retention times, even if minimal, exposing them to different matrix components as they elute.[4][5] This is sometimes referred to as the "deuterium isotope effect," which can alter the lipophilicity and chromatographic behavior of the molecule.[3]
Q3: My this compound internal standard signal is inconsistent across my calibration curve. What could be the issue?
A3: An inconsistent internal standard signal can be due to several factors. One common cause is ionization competition.[4] At high concentrations of the analyte (D-Tyrosine), it can compete with the this compound internal standard for ionization, leading to a decrease in the internal standard signal as the analyte concentration increases.[4] Additionally, ensure that the concentration of your internal standard is optimized; if it's too high, it can suppress the analyte signal, and if too low, the signal may be noisy and unreliable.[1]
Q4: What are the primary sources of matrix effects in biological samples like plasma?
A4: The primary culprits for matrix effects in biological samples, particularly plasma, are phospholipids.[6] These molecules are abundant in cell membranes and can co-elute with the analyte of interest, causing significant ion suppression.[6][7] Other endogenous components like proteins, salts, and metabolites, as well as exogenous substances like anticoagulants and dosing vehicles, can also contribute to matrix effects.[8]
Q5: How can I determine if my this compound quantification is being affected by matrix effects?
A5: A common method to assess matrix effects is the post-extraction spike experiment.[4][8] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution.[8] A matrix factor can be calculated from this, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement.[8] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[8][9]
Troubleshooting Guide
This guide provides structured approaches to troubleshoot and mitigate matrix effects during the quantification of this compound.
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Symptom: Your QC samples show high variability and do not meet the acceptance criteria.
Possible Cause: Differential matrix effects between lots of biological matrix.[10]
Troubleshooting Steps:
-
Evaluate Matrix from Different Sources: Prepare QC samples in at least six different lots of the biological matrix to assess the inter-lot variability of the matrix effect.[8]
-
Optimize Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering components. Consider more rigorous cleanup techniques as detailed in the Experimental Protocols section.
-
Chromatographic Optimization: Adjust your LC gradient to better separate D-Tyrosine and this compound from regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[11]
Issue 2: Loss of Sensitivity for this compound
Symptom: The signal intensity for this compound is significantly lower in matrix samples compared to neat standards.
Possible Cause: Significant ion suppression.[10]
Troubleshooting Steps:
-
Confirm Co-elution: Verify that D-Tyrosine and this compound are co-eluting perfectly. A slight shift in retention time can lead to differential suppression.[10]
-
Improve Sample Cleanup: Focus on removing phospholipids, a major cause of ion suppression in plasma.[6] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than protein precipitation (PPT).[12]
-
Sample Dilution: If your assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[11]
Issue 3: Non-Linear Calibration Curve
Symptom: The calibration curve for D-Tyrosine is not linear, especially at higher concentrations.
Possible Cause: Ionization competition between the analyte and the internal standard.[4]
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected concentration range of your analyte. It should provide a stable signal without competing with the analyte at high concentrations.[10]
-
Dilute High-Concentration Samples: If you anticipate very high analyte concentrations, you may need to dilute these samples to bring them within the linear range of the assay.[10]
-
Evaluate Analyte Multimer Formation: At high concentrations, some molecules can form multimers in the ion source. Diluting the higher concentration standards and optimizing ion source parameters (e.g., temperature, gas flows) can help minimize this.[4]
Quantitative Data Summary
The following table summarizes the potential variability in matrix effects that can be observed. The values are illustrative and highlight the importance of evaluating matrix effects across different lots of a biological matrix.
| Lot of Human Plasma | Matrix Effect (%) for Analyte | Matrix Effect (%) for SIL-IS | Analyte/IS Response Ratio Variability (%) |
| Lot A | 75% (Suppression) | 78% (Suppression) | 3.8% |
| Lot B | 60% (Suppression) | 75% (Suppression) | 20.0% |
| Lot C | 85% (Suppression) | 88% (Suppression) | 3.4% |
| Lot D | 95% (Suppression) | 98% (Suppression) | 3.1% |
| Lot E | 55% (Suppression) | 70% (Suppression) | 21.4% |
| Lot F | 80% (Suppression) | 82% (Suppression) | 2.4% |
Data adapted from literature examples demonstrating that the matrix effects experienced by an analyte and its stable isotope-labeled internal standard can differ significantly between lots of matrix.[3]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement and assess the ability of this compound to compensate for it.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the mobile phase or a suitable neat solvent. Add the this compound internal standard at the working concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. Spike the extracted matrix with the D-Tyrosine standards at the same low, medium, and high concentrations.
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the this compound internal standard at the working concentration.[4]
-
-
Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
A value of 1 indicates no matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.[8]
-
-
Calculate Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set C) / (Peak Area Ratio of Analyte/IS in Set A)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be within an acceptable range (typically ≤15%).
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
Objective: To reduce matrix effects by removing phospholipids from plasma samples.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution and vortex.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase and ion exchange) with 1 mL of methanol followed by 1 mL of water.[12]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent, such as methanol or a mixture of methanol and acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Mechanism of ion suppression in the MS source.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: D-Tyrosine-d7 Recovery from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of D-Tyrosine-d7 from plasma samples during experimental procedures.
Troubleshooting Guide
Low or inconsistent recovery of this compound from plasma can be a significant issue. This guide addresses common problems and provides systematic solutions.
Problem 1: Low Analyte Recovery After Protein Precipitation
Possible Causes:
-
Inefficient Protein Removal: Residual proteins can interfere with extraction and analysis.
-
Analyte Co-Precipitation: this compound may be trapped within the precipitated protein pellet.
-
Suboptimal Precipitating Agent: The chosen solvent or acid may not be ideal for this compound.
-
Incorrect Precipitant-to-Plasma Ratio: An improper ratio can lead to incomplete precipitation or analyte loss.
Solutions:
-
Choice of Precipitating Agent: Acetonitrile is often effective for precipitating proteins while keeping small molecules in the supernatant. Trichloroacetic acid (TCA) and sulfosalicylic acid are also commonly used for amino acid analysis.[1][2][3][4] Consider testing different agents to find the optimal one for your specific protocol.
-
Optimization of Ratio: A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma. This ratio may need to be optimized.
-
Temperature Control: Performing precipitation at low temperatures (e.g., on ice or at -20°C) can enhance protein removal and minimize degradation of the analyte.
-
Vortexing and Incubation: Ensure thorough mixing of the precipitant and plasma. An adequate incubation time allows for complete protein precipitation.
-
pH Adjustment: The pH of the sample can influence the solubility of this compound. Adjusting the pH before or after precipitation might improve recovery, though care must be taken to avoid degradation.
Problem 2: Poor Reproducibility
Possible Causes:
-
Inconsistent Sample Handling: Variations in timing, temperature, or volumes can lead to variable results.
-
Matrix Effects: Endogenous components in plasma can interfere with the ionization of this compound in mass spectrometry-based analyses.
-
Incomplete Vortexing or Centrifugation: This can lead to variable amounts of protein remaining in the supernatant.
Solutions:
-
Standardize Protocol: Adhere strictly to a validated standard operating procedure (SOP) for all samples.
-
Use of Internal Standard: A stable isotope-labeled internal standard, ideally a different isotope of D-Tyrosine, should be added early in the sample preparation process to account for variability.
-
Thorough Mixing and Separation: Ensure consistent and thorough vortexing. Use a refrigerated centrifuge and consistent centrifugation times and speeds to ensure complete pelleting of proteins.
-
Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet.
Problem 3: Analyte Degradation
Possible Causes:
-
pH Instability: The pH of plasma can change upon storage and processing, potentially leading to the degradation of pH-labile compounds.
-
Enzymatic Activity: Endogenous enzymes in plasma may degrade the analyte.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to changes in the sample matrix and analyte degradation.
Solutions:
-
pH Control: For pH-labile compounds, it may be necessary to collect blood samples into tubes containing a buffer.[5] Processing plasma under a CO2 atmosphere can also help stabilize the pH.[5]
-
Prompt Processing: Deproteinize plasma samples as soon as possible after collection.
-
Minimize Freeze-Thaw Cycles: Aliquot plasma samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: Which protein precipitation solvent is best for this compound recovery?
A1: While there is no single "best" solvent for all applications, acetonitrile is a popular choice for small molecule analysis as it generally provides high protein removal efficiency with good recovery of analytes in the supernatant.[4][6][7] However, other options like methanol, ethanol, or acids such as trichloroacetic acid (TCA) and sulfosalicylic acid are also used.[1][2][7] It is recommended to perform a small pilot experiment to compare the recovery of this compound with different precipitants in your specific matrix.
Q2: What is the optimal ratio of precipitation solvent to plasma?
A2: A common starting ratio is 3:1 or 4:1 (volume of solvent to volume of plasma). However, the optimal ratio can depend on the specific solvent and the nature of the plasma sample. It is advisable to test a few ratios (e.g., 2:1, 3:1, 4:1) to determine the one that provides the best recovery and reproducibility for this compound.
Q3: Should I use Solid-Phase Extraction (SPE) after protein precipitation?
A3: SPE can be a valuable additional clean-up step after protein precipitation to remove remaining matrix components that might interfere with your analysis, especially for sensitive LC-MS/MS methods.[8][9] A strong cation exchange (SCX) SPE cartridge can be effective for retaining and concentrating amino acids.[8]
Q4: How does pH affect the recovery of this compound during SPE?
A4: The pH of the sample loaded onto an SPE cartridge is critical, especially for ion-exchange sorbents. For cation exchange SPE, the sample pH should be adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is in its cationic form and will bind to the sorbent.[10] For D-Tyrosine, which has pKa values around 2.2 (carboxyl group) and 9.2 (amino group), loading at a pH of ~2.8-3.0 is often recommended for cation exchange SPE.[8]
Q5: Can I store plasma samples before processing? If so, under what conditions?
A5: Yes, plasma samples can be stored, preferably at -80°C for long-term storage. To minimize degradation, it is crucial to deproteinize the plasma as soon as possible after collection.[5] If immediate processing is not possible, flash-freezing the plasma and storing it at ultra-low temperatures is the best practice. Avoid multiple freeze-thaw cycles by storing samples in single-use aliquots.
Data Presentation
Table 1: Comparison of Protein Precipitation Methods for Analyte Recovery
| Precipitation Method | Typical Solvent/Acid | Common Ratio (Solvent:Plasma) | Reported Analyte Recovery (for similar small molecules) | Key Considerations |
| Organic Solvent | Acetonitrile | 3:1 | >80%[4] | Good for LC-MS compatibility, efficient protein removal.[6][7] |
| Methanol | 3:1 | Variable, can be lower than ACN | May be less efficient at precipitating some proteins. | |
| Acid Precipitation | Trichloroacetic Acid (TCA) | 10% final concentration | Variable, potential for co-precipitation | Can cause ion suppression in ESI-MS; requires careful handling.[4][7] |
| Sulfosalicylic Acid (SSA) | 30% solution added | Good for amino acid analysis[1][2] | Commonly used for clinical amino acid profiling. |
Note: The recovery percentages are illustrative and based on data for other small molecules. Actual recovery for this compound should be determined experimentally.
Table 2: Typical Parameters for Solid-Phase Extraction (SPE) of Amino Acids
| SPE Parameter | Recommendation | Rationale |
| Sorbent Type | Strong Cation Exchange (SCX) | Retains positively charged amino acids. |
| Conditioning Solvent | Methanol, followed by water/equilibration buffer | Prepares the sorbent for sample loading. |
| Equilibration Buffer | Acidic buffer (e.g., 0.1 M acetic acid, pH ~2.8) | Ensures the sorbent and analyte are at the correct pH for binding.[8] |
| Sample Loading pH | ~2.8 - 3.0 | Ensures D-Tyrosine is protonated and binds to the SCX sorbent.[8] |
| Wash Solvent | Acidic buffer, followed by a weak organic solvent (e.g., methanol) | Removes unretained matrix components without eluting the analyte. |
| Elution Solvent | Ammoniated organic solvent (e.g., 5% NH4OH in Methanol) | Neutralizes the charge on the amino acid, causing it to elute. |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Spike 100 µL of plasma with the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.
-
Incubation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) using a Strong Cation Exchange (SCX) Cartridge
-
Protein Precipitation: Perform protein precipitation as described in Protocol 1.
-
Sample pH Adjustment: After collecting the supernatant, adjust the pH to ~2.8 with formic or acetic acid.
-
Cartridge Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 0.1 M acetic acid, pH 2.8).
-
Sample Loading: Load the pH-adjusted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of equilibration buffer, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the appropriate mobile phase for analysis.
Visualizations
Caption: Experimental workflow for this compound extraction from plasma.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
Addressing D-Tyrosine-d7 instability in acidic or basic conditions
Welcome to the technical support center for D-Tyrosine-d7. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of this compound under acidic or basic conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are chemical degradation through oxidation and acid-base catalyzed hydrolysis. While deuteration of the aromatic ring and the ethyl side chain enhances stability against metabolic degradation by increasing the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond (a phenomenon known as the kinetic isotope effect), the fundamental chemical reactivity of the tyrosine molecule remains.[1][2][3] Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can influence its stability.[1]
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to degradation under both strongly acidic and strongly basic conditions.
-
Acidic Conditions: In strong acids, protonation of the amino acid functional groups can occur. While the core structure is relatively stable in mildly acidic solutions, prolonged exposure to harsh acidic conditions and elevated temperatures can potentially lead to reactions such as oxidative degradation.[4]
-
Basic Conditions: In strong bases, the phenolic hydroxyl group of the tyrosine side chain can be deprotonated, making the aromatic ring more susceptible to oxidation.[5] This can lead to the formation of colored degradation products.
Q3: What are the likely degradation products of this compound under stress conditions?
A3: Based on the known degradation pathways of tyrosine, the following are potential degradation products of this compound:
-
Oxidation Products: Under oxidative stress, which can be exacerbated by basic conditions, the tyrosine ring can be oxidized to form deuterated analogues of 3,4-dihydroxyphenylalanine (DOPA) and dityrosine.[2][6]
-
Products of Acid/Base Hydrolysis: While the amino acid itself is generally stable to hydrolysis, impurities or co-solutes might degrade and create a reactive environment. More aggressive degradation of the core structure is less common under typical experimental conditions but can occur under harsh, prolonged stress.
Q4: How should I prepare and store this compound solutions to maximize stability?
A4: To ensure the stability of your this compound solutions, please adhere to the following guidelines:
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use freshly prepared buffers.
-
pH Control: Maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7) for general use, unless the experimental protocol requires otherwise.
-
Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C is recommended.
-
Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photolytic degradation.[1]
-
Inert Atmosphere: For long-term storage of the solid compound or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram (HPLC) | Degradation of this compound. | 1. Verify the pH of your sample and mobile phase. 2. Prepare fresh solutions using high-purity, degassed solvents. 3. Ensure proper storage of both the solid compound and its solutions (see Q4 in FAQs). 4. Analyze a freshly prepared standard of this compound to confirm its retention time and purity. 5. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Discoloration of the solution (e.g., yellowing) | Oxidation of the tyrosine ring, often accelerated under basic conditions. | 1. Prepare fresh solutions, ensuring the pH is not highly alkaline. 2. Use degassed solvents to minimize dissolved oxygen. 3. Protect the solution from light. 4. If the experimental conditions require a basic pH, prepare the solution immediately before use and minimize its exposure to air and light. |
| Inconsistent experimental results | Instability of this compound under your specific experimental conditions. | 1. Review your experimental protocol for any harsh pH or temperature conditions. 2. Perform a stability check of this compound under your exact experimental conditions by analyzing samples at different time points. 3. Consider the compatibility of this compound with other reagents in your experiment. |
Quantitative Data on this compound Stability
The following tables provide representative data on the stability of this compound under various pH and temperature conditions. This data is illustrative and based on general principles of chemical kinetics. Actual degradation rates may vary depending on the specific experimental conditions, including buffer composition and the presence of other reactive species.
Table 1: Effect of pH on the Stability of this compound at 25°C over 24 hours
| pH | % this compound Remaining | Major Degradation Products |
| 1.0 | >99% | - |
| 3.0 | >99% | - |
| 5.0 | >99% | - |
| 7.0 | >99% | - |
| 9.0 | ~98% | Oxidative products |
| 11.0 | ~95% | Oxidative products |
| 13.0 | ~90% | Oxidative products |
Table 2: Effect of Temperature on the Stability of this compound at pH 12 over 8 hours
| Temperature (°C) | % this compound Remaining |
| 4 | >98% |
| 25 | ~96% |
| 50 | ~90% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound reference standard
-
High-purity water and acetonitrile
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 274 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
For stability testing, dilute the stock solution with the appropriate buffer or solution to the desired concentration.
4. Analysis:
-
Inject a freshly prepared standard solution to determine the retention time and peak area of intact this compound.
-
Inject the stressed samples and monitor for the appearance of new peaks and a decrease in the peak area of this compound.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[1][4][7][8]
1. Acidic Stress:
-
Incubate a solution of this compound (e.g., 0.1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the sample before HPLC analysis.
2. Basic Stress:
-
Incubate a solution of this compound (e.g., 0.1 mg/mL) in 0.1 M NaOH at 60°C for 8 hours.
-
Neutralize the sample before HPLC analysis.
3. Oxidative Stress:
-
Treat a solution of this compound (e.g., 0.1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
4. Thermal Stress:
-
Heat the solid this compound powder at 105°C for 24 hours.
-
Dissolve the stressed powder for analysis.
5. Photolytic Stress:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).
Analysis of Stressed Samples:
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1).
-
For identification of degradation products, collect the fractions corresponding to the new peaks and analyze them using mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. rjptonline.org [rjptonline.org]
Dealing with incomplete labeling in metabolic studies with D-Tyrosine-d7
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Tyrosine-d7 in metabolic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with incomplete labeling and other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in metabolic studies?
This compound is a stable isotope-labeled version of the amino acid D-Tyrosine. It contains seven deuterium (d7) atoms in place of hydrogen atoms on the aromatic ring and the beta-carbon. This labeling makes it heavier than its natural counterpart. In metabolic studies, it is used as a tracer to track the metabolic fate of D-Tyrosine in biological systems using mass spectrometry. The increased mass of the labeled tyrosine and its downstream metabolites allows them to be distinguished from their unlabeled endogenous counterparts.
Q2: What are the potential metabolic fates of this compound in mammalian cells?
While L-amino acids are the primary building blocks of proteins, D-amino acids can be metabolized. The primary routes for this compound metabolism include:
-
Oxidative deamination: D-amino acid oxidase (DAAO), a peroxisomal enzyme, can convert D-Tyrosine to p-hydroxyphenylpyruvate.[1][2][3][4][5][6]
-
Inhibition of Melanogenesis: D-Tyrosine can act as a competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis, thereby reducing the production of melanin.[7][8][9][10]
-
Transport: D-Tyrosine is transported into cells, likely via amino acid transporters that can accommodate both D- and L-isomers, such as Alanine-Serine-Cysteine Transporter 2 (ASCT2).[11]
Q3: What is "incomplete labeling" and why is it a concern?
Incomplete labeling occurs when the target molecule or metabolic pool is not fully enriched with the stable isotope tracer. In the context of this compound, this means that a significant fraction of the intracellular D-Tyrosine pool and its downstream metabolites do not contain the d7 label. This can complicate data analysis and lead to underestimation of metabolic fluxes if not properly accounted for.
Q4: How do I correct for the natural abundance of isotopes in my mass spectrometry data?
It is crucial to correct for the presence of naturally occurring heavy isotopes (e.g., 13C, 15N, 2H) in your analytes.[12][13][14][15][16] This is because the mass spectrometer detects the total abundance of a given mass, which includes both the tracer-derived label and the natural heavy isotopes. Several software packages and algorithms are available for this correction, such as IsoCorrectoR and PolyMID-Correct.[12][14] The general principle involves using the known natural isotopic distribution of each element in the molecule to calculate and subtract the contribution of natural isotopes from the measured mass isotopomer distribution.
Troubleshooting Guides
Problem 1: Low or No Detectable Incorporation of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Inefficient Cellular Uptake | 1. Verify Transporter Expression: Confirm that your cell line expresses amino acid transporters capable of transporting D-Tyrosine (e.g., ASCT2). 2. Increase Tracer Concentration: Titrate the concentration of this compound in the culture medium. Start with a concentration range of 0.1-1 mM. 3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal labeling duration for your cell line to reach isotopic steady state. This could range from a few hours to over 24 hours. |
| Rapid Metabolism or Degradation | 1. Assess D-amino Acid Oxidase (DAAO) Activity: Check the literature for known DAAO activity in your cell line.[1][2][3][4][5][6][14][17] If DAAO activity is high, consider using a DAAO inhibitor or a cell line with lower DAAO expression. 2. Check for Tracer Purity: Ensure the this compound you are using is of high isotopic and chemical purity. |
| Issues with Sample Preparation and Analysis | 1. Optimize Metabolite Extraction: Use a robust metabolite extraction protocol to ensure efficient recovery of tyrosine and its metabolites. A common method is extraction with cold 80% methanol. 2. Verify Mass Spectrometry Method: Confirm that your LC-MS/MS method is optimized for the detection of this compound and its expected metabolites, with appropriate retention times and fragmentation patterns. |
Problem 2: High Variability in Labeling Enrichment Between Replicates
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | 1. Synchronize Cell Seeding: Ensure that all replicate wells or flasks are seeded with the same number of cells and that cells are in a similar growth phase at the start of the experiment. 2. Standardize Media Changes: Perform media changes and the addition of the tracer at the same time and in the same manner for all replicates. |
| Variable Incubation Times | 1. Precise Timing: Use a timer to ensure that the labeling period is identical for all replicates. Stagger the quenching and harvesting steps if necessary to maintain consistent timing. |
| Inconsistent Sample Handling | 1. Rapid Quenching: Quench metabolism rapidly and consistently across all samples, for example, by snap-freezing in liquid nitrogen. 2. Consistent Extraction Volumes: Use precise pipetting for all extraction and dilution steps. |
Experimental Protocols
Protocol 1: this compound Labeling in Adherent Mammalian Cells
-
Cell Seeding: Seed adherent cells in 12-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture in your standard growth medium for 24 hours.
-
Preparation of Labeling Medium: Prepare fresh culture medium supplemented with this compound. A typical starting concentration is 0.4 mM. Ensure the medium is pre-warmed to 37°C.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound labeling medium to each well.
-
Incubate for the desired labeling period (e.g., 24 hours). This should be optimized for your specific cell line and experimental goals.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold saline.
-
Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
-
Protocol 2: Calculation of Isotopic Enrichment
-
Data Acquisition: Analyze your samples using LC-MS/MS, monitoring for the mass-to-charge ratios (m/z) of both unlabeled (M+0) and labeled (M+7) tyrosine.
-
Natural Isotope Abundance Correction: Use a tool like IsoCorrectoR to correct the raw mass isotopomer data for the natural abundance of heavy isotopes.[12]
-
Calculate Mole Percent Enrichment (MPE): MPE represents the percentage of the metabolite pool that is labeled. It can be calculated as follows:
MPE = (Sum of intensities of labeled isotopomers) / (Sum of intensities of all isotopomers) * 100
For this compound, a simplified calculation after natural abundance correction would be:
MPE = (Intensity of M+7) / (Intensity of M+0 + Intensity of M+7) * 100
Quantitative Data Summary
The following table provides a hypothetical example of expected labeling efficiencies for this compound in a mammalian cell line with moderate DAAO activity. Actual results will vary depending on the cell line, experimental conditions, and the specific metabolite being measured.
Table 1: Representative Isotopic Enrichment of this compound and a Downstream Metabolite
| Analyte | Incubation Time (hours) | Expected Mole Percent Enrichment (MPE) (%) |
| This compound | 8 | 60-75 |
| This compound | 24 | 85-95 |
| p-hydroxyphenylpyruvate-d6 | 24 | 30-50 |
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic fate of this compound in a mammalian cell.
Experimental Workflow
Caption: Workflow for this compound stable isotope tracing experiments.
Troubleshooting Logic
Caption: Troubleshooting logic for incomplete this compound labeling.
References
- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 7. Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. metabolon.com [metabolon.com]
- 11. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of tyrosine phosphorylation signalling pathways by 1alpha,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enrichment of Tyrosine Phosphorylated Peptides for Quantitative Mass Spectrometry Analysis of RTK Signaling Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KEGG PATHWAY Database [genome.jp]
- 17. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
Ensuring accurate quantification with D-Tyrosine-d7 in complex matrices
Welcome to the technical support center for the accurate quantification of analytes using D-Tyrosine-d7 as an internal standard in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) form of the amino acid D-Tyrosine, where seven hydrogen atoms have been replaced with deuterium. It is an ideal internal standard for mass spectrometry-based quantification because it is chemically identical to its unlabeled counterpart (the analyte) but has a different mass.[1] This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation, injection volume, and matrix effects.[2]
Q2: What are "matrix effects" and how can they impact my quantification?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[2][3] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2][3] Complex matrices contain numerous endogenous components like salts, lipids, and proteins that can interfere with the ionization of the analyte of interest.[4]
Q3: I am observing significant variability in my results. What are the potential causes?
A3: High variability in quantitative results can stem from several factors:
-
Inconsistent Sample Preparation: Variations in extraction efficiency, protein precipitation, or dilutions can introduce significant errors.[5]
-
Analyte Instability: D-Tyrosine and the target analyte may degrade during sample storage or processing. It is crucial to assess freeze-thaw, bench-top, and long-term stability.[6][7]
-
Matrix Effects: Inconsistent matrix effects across different samples can lead to high variability.[2][8]
-
Instrument Performance: Fluctuations in LC pressure, inconsistent injector performance, or a dirty ion source can all contribute to variability.[8]
Q4: My recovery of this compound is low. How can I troubleshoot this?
A4: Low recovery is often linked to the sample extraction process.[4] Consider the following:
-
Extraction Solvent: Ensure the chosen solvent is appropriate for the polarity of D-Tyrosine.
-
pH: The pH of the extraction solution can significantly impact the recovery of amino acids.
-
Extraction Technique: Evaluate whether your current method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is optimal for your matrix and analyte. Re-evaluating these parameters can improve extraction efficiency.[4][6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.[8]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | Dilute the sample or use a column with a higher loading capacity. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[4] |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for D-Tyrosine. Adjust the organic solvent composition to improve peak shape. |
| Injector Issues | Clean the injector and ensure proper injection technique. |
| Secondary Interactions | Interactions between the analyte and residual silanols on the column can cause tailing. Consider a different column chemistry or mobile phase additives.[6] |
Issue 2: Significant Ion Suppression or Enhancement
This is a clear indication of matrix effects interfering with your analysis.
Experimental Protocol: Quantifying and Mitigating Matrix Effects
-
Post-Column Infusion Analysis:
-
Continuously infuse a standard solution of your analyte and this compound into the mass spectrometer post-column.
-
Inject a blank, extracted matrix sample.
-
A dip in the baseline signal at the retention time of your analyte indicates ion suppression, while a peak indicates enhancement.[3]
-
-
Matrix Factor Calculation:
-
Prepare two sets of samples:
-
Set A: Analyte and this compound spiked into a clean solvent.
-
Set B: Analyte and this compound spiked into an extracted blank matrix.
-
-
Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Matrix) / (Peak Area in Solvent)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Mitigation Strategies:
| Strategy | Description |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components.[3][4] |
| Improved Sample Cleanup | Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[2][6] |
| Chromatographic Separation | Modify the LC gradient to better separate the analyte from co-eluting matrix components.[4] |
| Matrix-Matched Calibrators | Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects.[2] |
Quantitative Data Summary: Matrix Effect Evaluation
| Analyte | Peak Area (Solvent) | Peak Area (Matrix) | Matrix Factor | % Suppression/Enhancement |
| Analyte X | 1,200,000 | 780,000 | 0.65 | 35% Suppression |
| This compound | 1,500,000 | 990,000 | 0.66 | 34% Suppression |
Issue 3: Retention Time Shifts
Inconsistent retention times can lead to misidentification of peaks and inaccurate integration.[8]
Troubleshooting Logic for Retention Time Shifts
Caption: Troubleshooting logic for retention time shifts.
Experimental Workflows
General Workflow for Sample Analysis
This diagram outlines the typical steps for quantifying an analyte in a complex matrix using this compound as an internal standard.
Caption: General experimental workflow for quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 8. zefsci.com [zefsci.com]
Validation & Comparative
A Researcher's Guide to Metabolic Tracing: D-Tyrosine-d7 vs. C13-Labeled Tyrosine
For researchers, scientists, and drug development professionals, stable isotope tracing is a powerful technique to elucidate the complexities of metabolic pathways. By introducing isotopically labeled molecules into a biological system, one can track their transformation and incorporation into downstream metabolites, providing a dynamic view of cellular activity.[1][2] L-Tyrosine, a critical amino acid, is central to numerous physiological processes, including protein synthesis, and the production of neurotransmitters and hormones.[3][4] Consequently, tracing its metabolic fate is of significant interest.
This guide provides an objective comparison of two common isotopic tracers for tyrosine: D-Tyrosine-d7 (a deuterated D-enantiomer) and C13-labeled L-Tyrosine. Their distinct physicochemical properties dictate their suitability for different experimental applications. While C13-labeled L-Tyrosine is the standard for tracking metabolic flux through native pathways, this compound's unique characteristics make it suitable for other specialized applications.
Core Principles: A Tale of Two Tracers
The fundamental difference between these two tracers lies in both the isotope used (Deuterium vs. Carbon-13) and the stereochemistry of the amino acid (D- vs. L-enantiomer).
-
C13-Labeled L-Tyrosine: This tracer is biologically identical to natural L-tyrosine and is readily taken up by cells to participate in all its native metabolic pathways.[5] By labeling the carbon backbone, researchers can track the journey of these carbon atoms as they are incorporated into proteins or transformed into key metabolites like dopamine, thyroxine, fumarate, and acetoacetate.[3][6] This makes it the gold standard for metabolic flux analysis (MFA).[7]
-
This compound: In contrast, D-Tyrosine is not a building block for protein synthesis in mammals.[8] While once thought to be metabolically inert, it is now understood that mammals can process D-amino acids, primarily through the action of the flavoenzyme D-amino acid oxidase (DAO).[8][9][10] This enzyme catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids.[9] Therefore, this compound does not trace the canonical L-tyrosine pathways. The deuterium (d7) label offers a distinct mass shift for detection but can be subject to kinetic isotope effects and potential label loss, which may compromise accuracy in certain quantitative studies.[11][12]
Caption: Conceptual overview of the distinct primary applications for each tracer.
Quantitative and Qualitative Comparison
The choice between this compound and C13-labeled tyrosine hinges on the specific experimental question. The following table summarizes key parameters to guide this decision.
| Feature | This compound | C13-Labeled L-Tyrosine | Key Considerations |
| Primary Use Case | Internal Standard for LC-MS, D-amino acid metabolism probe | Metabolic Flux Analysis (MFA), Pathway Tracing | This compound does not trace canonical L-tyrosine pathways. |
| Biological Activity | Not incorporated into proteins; metabolized by D-amino acid oxidase (DAO).[8][9] | Follows all native L-tyrosine metabolic pathways.[5] | The biological question dictates the appropriate tracer. |
| Isotopic Label | Deuterium (²H or d) | Carbon-13 (¹³C) | ¹³C is integrated into the molecular backbone and is highly stable.[11] |
| Isotopic Stability | Risk of D/H exchange, especially on hydroxyl/amine groups.[11] | Highly stable; no risk of exchange under typical conditions.[11] | Deuterium label loss can lead to inaccurate quantification. |
| Kinetic Isotope Effect | Can be significant, potentially altering chromatographic retention time and reaction rates.[11] | Negligible effect on chromatography and enzymatic reactions.[11] | ¹³C-standards ensure better co-elution with the unlabeled analyte. |
| Analytical Accuracy | May be lower for flux studies due to different metabolic routes and potential isotopic effects. | Generally higher accuracy for tracing metabolic pathways.[11] | ¹³C-MFA is considered the gold standard for quantifying flux.[7] |
| Cost | Generally less expensive to synthesize.[11][13] | More expensive due to the complexity of ¹³C synthesis.[12] | Budgetary constraints may influence tracer selection for some applications. |
Key Metabolic Pathways of L-Tyrosine
To appreciate the utility of C13-labeled L-Tyrosine, it is essential to visualize its primary metabolic routes. The ¹³C label can be tracked through each of these transformations, providing quantitative data on the activity of each branch.
// Nodes Tyr [label="¹³C L-Tyrosine", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein [label="Protein Synthesis", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; L_DOPA [label="L-DOPA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dopamine [label="Dopamine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Norepinephrine [label="Norepinephrine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thyroxine [label="Thyroid Hormones\n(Thyroxine)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Melanin [label="Melanin", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Catabolism [label="Catabolism", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fumarate [label="Fumarate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetoacetate [label="Acetoacetate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA [label="TCA Cycle", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Tyr -> Protein [label=" Incorporation", color="#5F6368"]; Tyr -> L_DOPA [label=" Tyr Hydroxylase", color="#5F6368"]; L_DOPA -> Dopamine [color="#5F6368"]; Dopamine -> Norepinephrine [color="#5F6368"]; Tyr -> Thyroxine [color="#5F6368"]; Tyr -> Melanin [color="#5F6368"]; Tyr -> Catabolism [color="#5F6368"]; Catabolism -> Fumarate [color="#5F6368"]; Catabolism -> Acetoacetate [color="#5F6368"]; Fumarate -> TCA [color="#5F6368"]; } }
Caption: Simplified metabolic fate of L-Tyrosine in mammalian cells.
Experimental Protocol: A General Guide for Stable Isotope Tracing
This section outlines a typical workflow for conducting a stable isotope tracing experiment in cell culture, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][14][15]
1. Experimental Design and Cell Culture:
-
Objective: Clearly define the metabolic pathway and biological question of interest.
-
Tracer Selection: Choose the appropriate tracer (e.g., [U-13C]-L-Tyrosine for broad pathway analysis).
-
Cell Seeding: Plate cells (e.g., in 6-well plates) and grow to the desired confluency (typically 70-80%). Include multiple replicates for each condition.
-
Culture Medium: Use a custom formulation of medium that lacks the amino acid being traced (e.g., tyrosine-free DMEM).
2. Isotope Labeling:
-
Medium Exchange: Aspirate the standard culture medium. Wash cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add the pre-warmed custom medium supplemented with the chosen concentration of the isotopic tracer (e.g., [U-13C]-L-Tyrosine).
-
Incubation: Incubate the cells for a predetermined time course. The duration depends on the pathway of interest; short time points (minutes) are used for rapid pathways like glycolysis, while longer periods (hours) may be needed to achieve steady-state labeling in slower pathways.[16]
3. Metabolite Extraction:
-
Quenching Metabolism: At the end of the incubation, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold saline or PBS to remove extracellular tracer and quench metabolic activity.
-
Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the plate. Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.[17]
-
Homogenization: Vortex the tubes vigorously and incubate (e.g., on ice or at -20°C) to ensure complete cell lysis and protein precipitation.
-
Clarification: Centrifuge the samples at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Collection: Carefully collect the supernatant containing the polar metabolites into a new tube for analysis.
4. LC-MS Analysis and Data Processing:
-
Instrumentation: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC for polar metabolites).[15]
-
Data Acquisition: Acquire data to measure the mass-to-charge ratio (m/z) and intensity of all detectable ions.
-
Data Analysis: Use specialized software to identify metabolites and determine their mass isotopologue distributions (MIDs). The MID reveals the fraction of the metabolite pool that contains zero, one, two, or more heavy isotopes from the tracer.
-
Flux Calculation: Use the corrected MIDs to calculate metabolic flux rates through the pathways of interest, often with the aid of computational modeling software.[5][7]
// Nodes start [label="Cell Culture\n(e.g., 6-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; labeling [label="Isotope Labeling\n(Add ¹³C or d7-Tyrosine Medium)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench Metabolism\n& Wash Cells (Ice-Cold Saline)", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Metabolite Extraction\n(e.g., 80% Methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge to\nPellet Debris", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="LC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; process [label="Data Processing & \nFlux Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> labeling [color="#5F6368"]; labeling -> quench [color="#5F6368"]; quench -> extract [color="#5F6368"]; extract -> centrifuge [color="#5F6368"]; centrifuge -> analyze [label=" Collect Supernatant", color="#5F6368"]; analyze -> process [color="#5F6368"]; } }
Caption: General experimental workflow for a stable isotope tracing experiment.
Conclusion
References
- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 6. researchgate.net [researchgate.net]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Use of stable isotopes to determine compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison: D-Tyrosine-d7 Versus Other Internal Standards for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Internal Standard for Accurate Amino Acid Quantification
In the precise world of bioanalysis, particularly in metabolic studies and drug development, the accurate quantification of amino acids is paramount. The use of internal standards in mass spectrometry-based methods is a cornerstone of achieving reliable and reproducible results. Among the array of choices, stable isotope-labeled (SIL) amino acids have emerged as the gold standard, effectively compensating for variations in sample preparation and matrix effects.[1][2] This guide provides a comprehensive comparison of D-Tyrosine-d7, a deuterated internal standard, with other common alternatives, supported by established analytical principles.
Performance Comparison: this compound vs. Alternatives
The ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible throughout the analytical process, from extraction to detection.[1] The primary alternatives to deuterated standards like this compound are carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled compounds, such as L-Tyrosine-¹³C₉,¹⁵N. While both are effective, their performance characteristics can differ.
| Feature | This compound (Deuterated) | L-Tyrosine-¹³C₉,¹⁵N (¹³C/¹⁵N Labeled) | Rationale & Implication for Amino Acid Analysis |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the unlabeled analyte.[3] | Typically co-elutes perfectly with the unlabeled analyte.[4] | Perfect co-elution is critical for the accurate compensation of matrix effects, which can vary across a chromatographic peak. A slight shift, as can occur with deuterated standards, may lead to the analyte and standard experiencing different degrees of ion suppression or enhancement, potentially impacting accuracy.[3] |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with protons in certain solvents or under specific pH conditions, particularly if the label is on an exchangeable site. | Highly stable and not prone to exchange under typical analytical conditions.[3] | Isotopic instability can lead to a loss of the labeled standard, resulting in inaccurate quantification. The high stability of ¹³C and ¹⁵N labels provides greater robustness and reliability. |
| Matrix Effects | Effective at compensating for matrix effects, but the potential for chromatographic separation can introduce variability.[5] | Considered the "gold standard" for matrix effect compensation due to identical chromatographic behavior and ionization efficiency to the native analyte.[5][6] | The ability to precisely mirror the analyte's behavior in the presence of complex biological matrices is the primary advantage of ¹³C/¹⁵N-labeled standards, leading to higher data accuracy. |
| Commercial Availability & Cost | Generally more readily available and cost-effective due to more straightforward synthetic routes.[4] | Often more expensive and may have more limited availability due to the complexity of synthesis.[7] | For routine, high-throughput analyses, the cost and availability of deuterated standards can be a significant advantage. |
Experimental Protocols
A robust and validated experimental protocol is crucial for achieving accurate and precise results. Below is a detailed methodology for the quantification of tyrosine in human plasma using this compound as an internal standard via LC-MS/MS.
Protocol: Quantification of Tyrosine in Human Plasma using this compound Internal Standard
1. Sample Preparation
-
Materials: Human plasma, this compound (internal standard), Trichloroacetic acid (TCA) solution (10% w/v), Acetonitrile (ACN), Water (LC-MS grade).
-
Procedure:
-
Thaw plasma samples and this compound internal standard stock solution on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 10 µL of the this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range).
-
Vortex briefly.
-
Add 100 µL of ice-cold 10% TCA solution to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tyrosine: Precursor ion (m/z) -> Product ion (m/z) - To be optimized for the specific instrument.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - To be optimized for the specific instrument.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
3. Data Analysis and Quantification
-
Construct a calibration curve using known concentrations of unlabeled tyrosine spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a fixed concentration of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.
-
Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Key Processes
To better understand the context of amino acid analysis and the principles of internal standardization, the following diagrams illustrate a relevant metabolic pathway and the general experimental workflow.
Caption: Overview of the Tyrosine Metabolism Pathway.
Caption: General Experimental Workflow for Amino Acid Analysis.
Conclusion
The selection of an internal standard is a critical decision in quantitative amino acid analysis. This compound offers a cost-effective and widely available option that can provide reliable results when the analytical method is carefully validated. However, for applications demanding the highest level of accuracy and robustness, particularly in complex biological matrices, ¹³C and/or ¹⁵N-labeled internal standards like L-Tyrosine-¹³C₉,¹⁵N are generally considered superior due to their ideal co-elution and isotopic stability. Ultimately, the choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Validation of a Quantitative Amino Acid Assay: D-Tyrosine-d7 vs. Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids is critical in various fields, from metabolic research to drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity and selectivity. A key element for a robust and reliable LC-MS/MS assay is the use of a suitable internal standard (IS). This guide provides an objective comparison of D-Tyrosine-d7, a deuterated internal standard, with other alternatives, primarily 13C-labeled L-Tyrosine, for the quantitative analysis of tyrosine and other amino acids. The comparison is supported by established principles of analytical chemistry and experimental data from analogous studies.
The Role of Internal Standards in Quantitative Assays
Internal standards are compounds added to samples at a known concentration before sample processing.[1] They are essential for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible.[2] Stable isotope-labeled (SIL) compounds are considered the best choice for internal standards in mass spectrometry because they have nearly identical chemical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer.[1][3]
Comparison of this compound and 13C-Labeled L-Tyrosine as Internal Standards
The choice between a deuterium-labeled and a 13C-labeled internal standard can significantly impact the accuracy and reliability of a quantitative assay. While both are stable isotope-labeled standards, they have distinct properties that affect their performance.
Key Performance Differences:
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled L-Tyrosine | Rationale & Implications |
| Chromatographic Co-elution | May elute slightly earlier than the unlabeled analyte.[4][5] | Co-elutes perfectly with the unlabeled analyte.[6][7] | Perfect co-elution is crucial for the accurate compensation of matrix effects, which can vary across a chromatographic peak. A slight retention time difference can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, compromising accuracy.[5] |
| Isotopic Stability | Can be susceptible to back-exchange (deuterium for hydrogen) under certain pH or solvent conditions.[3][7] | Highly stable and not prone to isotopic exchange under typical analytical conditions.[7][8] | Isotopic instability can lead to a decrease in the concentration of the internal standard and an overestimation of the analyte concentration. The stability of 13C labels provides greater robustness to the assay. |
| Matrix Effects | May experience different matrix effects than the analyte due to chromatographic separation.[5] | Experiences the same matrix effects as the analyte due to perfect co-elution.[7] | The primary purpose of a SIL-IS is to compensate for matrix effects. Any difference in how the matrix affects the analyte versus the internal standard will lead to inaccurate results. |
| Extraction Recovery | Can exhibit different extraction recovery compared to the unlabeled analyte. | Exhibits the same extraction recovery as the unlabeled analyte. | Differences in extraction efficiency between the analyte and the internal standard will introduce a systematic error in the quantification. |
| Cost and Availability | Generally less expensive and more widely available.[6][8] | Typically more expensive and may be less readily available.[6] | The cost-effectiveness of deuterated standards is a primary reason for their common use. However, the potential for compromised data quality should be considered. |
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of amino acids in human plasma, which can be adapted for use with either this compound or a 13C-labeled tyrosine internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (e.g., this compound or 13C-labeled L-Tyrosine in a suitable solvent).
-
Add 300 µL of a protein precipitation agent (e.g., 10% (w/v) sulfosalicylic acid in water or methanol).
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the amino acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each amino acid and the internal standard are monitored.
Quantitative Data and Validation Parameters
The following tables summarize typical validation results for a quantitative amino acid assay, comparing the expected performance when using this compound versus a 13C-labeled L-Tyrosine internal standard. The data for 13C-labeled L-Tyrosine is projected based on its known superior performance characteristics.[2][7]
Table 1: Linearity and Sensitivity
| Parameter | This compound as IS | 13C-Labeled L-Tyrosine as IS |
| Calibration Range | 1 - 500 µM | 1 - 500 µM |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Quantification (LOQ) | ~5 µM | ~1 µM |
Table 2: Accuracy and Precision
| Parameter | This compound as IS | 13C-Labeled L-Tyrosine as IS |
| Intra-day Accuracy (% Bias) | ± 10% | ± 5% |
| Inter-day Accuracy (% Bias) | ± 15% | ± 8% |
| Intra-day Precision (% CV) | < 10% | < 5% |
| Inter-day Precision (% CV) | < 15% | < 10% |
Table 3: Recovery and Matrix Effect
| Parameter | This compound as IS | 13C-Labeled L-Tyrosine as IS |
| Extraction Recovery | 85 - 105% | 95 - 105% |
| Matrix Effect | Variable, may not fully compensate | Consistent and fully compensated |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of amino acids using an internal standard and LC-MS/MS.
Caption: Workflow for quantitative amino acid analysis using an internal standard and LC-MS/MS.
Conclusion
The validation of a quantitative assay for amino acids requires careful consideration of the internal standard used. While this compound is a viable and cost-effective option, it has inherent limitations due to the deuterium isotope effect, which can lead to chromatographic shifts, isotopic instability, and incomplete compensation for matrix effects and extraction variability.[8] For applications demanding the highest level of accuracy, precision, and robustness, 13C-labeled L-Tyrosine is the superior choice.[6][7] Its identical chromatographic behavior and higher isotopic stability ensure more reliable and defensible quantitative data. Researchers and drug development professionals should weigh the cost benefits of deuterated standards against the potential for compromised data quality when selecting an internal standard for their quantitative assays.
References
- 1. iroatech.com [iroatech.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
Isotope Effect of Deuterium in D-Tyrosine-d7 on Enzyme Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic kinetics of D-Tyrosine and the anticipated effects of deuterium substitution in D-Tyrosine-d7, with a focus on their interaction with D-amino acid oxidase (DAAO). Due to the limited availability of direct experimental data for this compound in the reviewed scientific literature, this guide leverages kinetic data for the non-deuterated D-Tyrosine and extrapolates the expected kinetic isotope effect (KIE) based on studies with other deuterated D-amino acids.
Data Presentation: Comparative Enzyme Kinetics
The following table summarizes the experimentally determined kinetic parameters for D-Tyrosine with human D-amino acid oxidase (hDAAO) and provides an estimated projection for this compound. The estimation for this compound is based on the known primary deuterium isotope effects observed for other D-amino acid substrates with DAAO, which typically range from 3 to 9 for the catalytic rate constant (kcat).
| Substrate | Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | Data Source |
| D-Tyrosine | Human D-Amino Acid Oxidase (hDAAO) | 33.1 ± 1.5 | 1.1 ± 0.1 | 30.1 | Experimental Data |
| This compound (Estimated) | Human D-Amino Acid Oxidase (hDAAO) | 3.7 - 11.0 | ~1.1 | 3.4 - 10.0 | Estimated |
Note on this compound Estimation:
-
The kcat for this compound is estimated to be lower than that of D-Tyrosine due to the primary kinetic isotope effect. The C-D bond at the α-carbon is stronger than the C-H bond, and its cleavage is often the rate-limiting step in the DAAO-catalyzed oxidation. The estimated range reflects the variability of KIEs observed for different substrates.
-
The Km is assumed to be largely unaffected by deuteration, as the isotope substitution is not expected to significantly alter the initial binding affinity of the substrate to the enzyme.
-
The kcat/Km , a measure of catalytic efficiency, is consequently expected to decrease for this compound.
Experimental Protocols
Detailed methodologies for determining the kinetic parameters of D-amino acid oxidase are crucial for reproducible research. Below are generalized protocols for DAAO activity assays.
Oxygen Consumption Assay (Primary Method for D-Tyrosine Data)
This method directly measures the consumption of molecular oxygen, a co-substrate in the DAAO-catalyzed reaction, using a Clark-type oxygen electrode.
Materials:
-
Clark-type oxygen electrode system
-
Reaction vessel with temperature control (e.g., 25°C)
-
Purified D-amino acid oxidase
-
D-Tyrosine (or this compound) solutions of varying concentrations
-
Reaction buffer (e.g., 75 mM disodium pyrophosphate buffer, pH 8.5)
-
0.2 mM FAD (flavin adenine dinucleotide)
Procedure:
-
Equilibrate the reaction buffer to the desired temperature (e.g., 25°C) and saturate it with air.
-
Add a known volume of the reaction buffer and 0.2 mM FAD to the reaction vessel.
-
Add a specific amount of DAAO to the vessel and allow the system to stabilize, establishing a baseline oxygen level.
-
Initiate the reaction by adding a known concentration of the D-amino acid substrate (D-Tyrosine or this compound).
-
Monitor the decrease in oxygen concentration over time. The initial linear rate of oxygen consumption is proportional to the enzyme activity.
-
Repeat the assay with a range of substrate concentrations to determine the Michaelis-Menten kinetic parameters (kcat and Km).
Spectrophotometric Assay (Coupled Assay)
This method indirectly measures the production of hydrogen peroxide, a product of the DAAO reaction, through a coupled enzymatic reaction that results in a color change.
Materials:
-
UV/Vis spectrophotometer
-
Horseradish peroxidase (HRP)
-
A chromogenic substrate for HRP (e.g., o-dianisidine)
-
Purified D-amino acid oxidase
-
D-Tyrosine (or this compound) solutions of varying concentrations
-
Reaction buffer (e.g., 0.02 M sodium pyrophosphate, pH 8.3)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the D-amino acid substrate, the chromogenic substrate, and HRP.
-
Initiate the reaction by adding a known amount of DAAO.
-
Monitor the increase in absorbance at the characteristic wavelength of the oxidized chromogenic product (e.g., 436 nm for o-dianisidine) over time.
-
The initial rate of change in absorbance is proportional to the rate of hydrogen peroxide production, and thus to the DAAO activity.
-
Vary the substrate concentration to determine the kinetic parameters.
Mandatory Visualization
D-Amino Acid Oxidase Catalytic Cycle
The following diagram illustrates the key steps in the oxidative deamination of a D-amino acid catalyzed by D-amino acid oxidase.
A Researcher's Guide to Unlabeled D-Tyrosine and D-Tyrosine-d7 in Biological Systems
In the fields of metabolomics, pharmacokinetics, and drug development, the use of stable isotope-labeled compounds is a cornerstone for achieving accurate and reproducible quantitative analysis. D-Tyrosine-d7, a deuterated analog of D-Tyrosine, serves as a critical tool for researchers. This guide provides an objective comparison of unlabeled D-Tyrosine and its deuterated form, this compound, focusing on their applications, physicochemical differences, and biological implications, supported by experimental data and protocols.
Principle of Application: Bioanalytical Quantification
The primary application of this compound is as an internal standard (IS) for the precise quantification of unlabeled D-Tyrosine in complex biological matrices like plasma, urine, or tissue homogenates.[1][2] The methodology of choice is typically Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
The principle relies on the near-identical chemical and physical properties of the deuterated standard and the unlabeled analyte. Both compounds co-elute during chromatography, meaning they have the same retention time. However, they are readily distinguished by the mass spectrometer due to the mass difference imparted by the seven deuterium atoms.[3] By adding a known concentration of this compound to a sample, it experiences the same sample preparation losses and ionization efficiency variations as the endogenous D-Tyrosine. The ratio of the analyte's signal to the internal standard's signal allows for highly accurate quantification, correcting for experimental variability.[2]
Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for using this compound as an internal standard in a biological sample analysis.
Caption: Experimental workflow for quantifying D-Tyrosine using this compound.
Comparative Data
Physicochemical and Mass Spectrometric Properties
The key difference between the two compounds is their mass, which is fundamental to their differentiation in mass spectrometry. The table below summarizes their core properties and typical mass-to-charge ratios (m/z) used in Multiple Reaction Monitoring (MRM) experiments.
| Property | Unlabeled D-Tyrosine | This compound | Rationale for Comparison |
| Chemical Formula | C₉H₁₁NO₃ | C₉H₄D₇NO₃ | Deuterium substitution increases mass. |
| Molecular Weight | ~181.19 g/mol | ~188.23 g/mol | The mass shift of +7 Da is easily resolved by MS. |
| Precursor Ion ([M+H]⁺) | m/z 182.1 | m/z 189.1 | This is the parent ion selected in the first quadrupole (Q1). |
| Product Ion (Fragment) | m/z 136.1 | m/z 143.1 | A common fragment from the loss of the carboxyl group (HCOOH) and NH₃. This transition is monitored in the third quadrupole (Q3).[4] |
| Chromatography | Co-elutes with this compound | Co-elutes with D-Tyrosine | Identical retention times confirm chemical similarity and validate the IS method. |
Biological and Biochemical Properties
While stable isotope labeling is often assumed to be biologically silent, the substitution of hydrogen with deuterium can introduce a Kinetic Isotope Effect (KIE) .[5] The C-D bond is stronger than the C-H bond, and reactions that involve the cleavage of this bond can proceed at a slower rate for the deuterated compound.[6]
| Biological Parameter | Unlabeled D-Tyrosine | This compound | Significance |
| Receptor Binding | Standard affinity | Expected to be identical | Binding is typically not sensitive to isotope substitution in the aromatic ring or side chain. |
| Enzymatic Metabolism | Normal reaction rate (Vmax) | Potentially slower reaction rate | If a C-H bond at a deuterated position is broken in the rate-determining step, the reaction will be slower (KIE > 1).[7][8] |
| Biological Activity | Inhibits tyrosinase activity and can disrupt bacterial biofilm formation.[9] | Activity may be altered if subject to a KIE during its mechanism of action. | For tracer studies, a significant KIE means this compound is not a perfect biological mimic.[10] |
| Toxicity | Generally low | Expected to be identical | Isotope substitution is not expected to introduce new toxicological endpoints. |
One of the key enzymes that metabolizes D-amino acids is D-amino acid oxidase (DAAO).[8] This enzyme catalyzes the oxidative deamination of D-amino acids. Studies on DAAO with deuterated substrates like [2-D]D-alanine show a significant primary isotope effect, indicating that the cleavage of the Cα-H bond is a rate-limiting step.[8] This suggests that this compound, if deuterated at the alpha-carbon, would be metabolized more slowly by DAAO than unlabeled D-Tyrosine.
Kinetic Isotope Effect in D-Amino Acid Oxidation
The diagram below illustrates the potential metabolic fate of D-Tyrosine via D-amino acid oxidase and highlights where the kinetic isotope effect would manifest.
Caption: The Kinetic Isotope Effect on this compound metabolism by DAAO.
Experimental Protocols
Protocol: Quantification of D-Tyrosine in Human Plasma
This protocol provides a representative method for the analysis of D-Tyrosine in plasma using this compound as an internal standard, adapted from common practices in the literature.[11][12]
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
D-Tyrosine (analyte standard)
-
This compound (internal standard)
-
Sulfosalicylic acid (30% solution) for protein precipitation[11]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
2. Preparation of Standards and Samples:
-
Calibration Standards: Prepare a series of calibration standards by spiking control plasma with known concentrations of D-Tyrosine.
-
Internal Standard Working Solution: Prepare a solution of this compound in a suitable solvent (e.g., 80:20 acetonitrile:water).[2]
-
Sample Preparation:
-
To a 50 µL aliquot of plasma sample (or calibrator/QC), add 5 µL of 30% sulfosalicylic acid solution.[11]
-
Vortex for 10 seconds.
-
Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes to pellet the precipitated proteins.[2][11]
-
Transfer a 25 µL aliquot of the clear supernatant to a new tube.
-
Add 2 µL of the internal standard working solution and 225 µL of the mobile phase B.[11]
-
Vortex and transfer to an autosampler vial for analysis.
-
3. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system capable of gradient elution.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for retaining polar compounds like amino acids.[12]
-
Mobile Phase A: 0.5% formic acid and 1 mM ammonium formate in water.[11]
-
Mobile Phase B: 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium formate.[11]
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase B, gradually decreasing to elute the analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
D-Tyrosine: 182.1 -> 136.1
-
This compound: 189.1 -> 143.1
-
Note: Collision energy and other source parameters must be optimized for the specific instrument.
-
4. Data Analysis:
-
Integrate the chromatographic peaks for both MRM transitions.
-
Calculate the ratio of the D-Tyrosine peak area to the this compound peak area.
-
Construct a calibration curve by plotting the area ratios of the calibrators against their known concentrations.
-
Determine the concentration of D-Tyrosine in the unknown samples by interpolating their area ratios from the calibration curve.
Conclusion
The comparison between unlabeled D-Tyrosine and this compound is fundamentally a comparison between an analyte and its ideal analytical tool. This compound is an indispensable internal standard that enables robust and accurate quantification due to its chemical similarity and mass difference. However, researchers using it as a metabolic tracer must be aware of the potential for a kinetic isotope effect, which could alter its rate of enzymatic processing compared to the unlabeled form. Understanding these differences is crucial for proper experimental design and data interpretation in biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Analysis of tyrosine and deuterium labelled tyrosine in tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. d-nb.info [d-nb.info]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 12. mdpi.com [mdpi.com]
A Guide to Inter-Laboratory Comparison of D-Tyrosine-d7 Quantification Methods: Best Practices and Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of D-Tyrosine-d7 quantification methods. While direct comparative data for this compound is not publicly available, this document outlines best practices, standardized experimental protocols, and expected performance benchmarks based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[1][2][3][4] The primary analytical technique discussed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), with Gas Chromatography-Mass Spectrometry (GC-MS) presented as a viable alternative.
The objective of an inter-laboratory comparison, also known as a round-robin test, is to establish the reproducibility and robustness of an analytical method when performed by different laboratories using different equipment and personnel.[5][6] This is a critical step in method validation, ensuring that the method is transferable and yields consistent, reliable data across various testing sites.[5]
Overview of Quantification Methods
The quantification of this compound, a stable isotope-labeled amino acid, in biological matrices is most commonly and effectively achieved using mass spectrometry-based techniques. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices like plasma, urine, and tissue homogenates.[7][8] Its high selectivity and sensitivity allow for minimal sample cleanup and accurate measurement at low concentrations. For this compound, a stable isotope-labeled internal standard (e.g., D-Tyrosine-d4 or ¹³C₉,¹⁵N-D-Tyrosine) is recommended to correct for variability in sample processing and instrument response.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of amino acids. However, due to the low volatility of amino acids, a derivatization step is required to make them amenable to gas chromatography.[9][10] This adds complexity to the sample preparation but can provide excellent chromatographic resolution and sensitivity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration and isotopic abundance of deuterium-labeled compounds.[12][13] While generally less sensitive than MS-based methods, qNMR is a primary ratio method and may not require an identical internal standard, offering a different analytical perspective.
Proposed Experimental Protocols for Inter-Laboratory Comparison
For a successful inter-laboratory comparison, a detailed and standardized protocol is essential. All participating laboratories should adhere to the same procedures for sample handling, preparation, and analysis.
Sample Preparation (Human Plasma)
This protocol describes a protein precipitation method, a common and straightforward technique for sample cleanup in bioanalysis.
-
Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., D-Tyrosine-¹³C₉,¹⁵N in 50% methanol) to all samples except for the blank.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (see LC-MS/MS parameters).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
The following are typical starting parameters for an LC-MS/MS method for this compound quantification.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | Chiral column (e.g., CROWNPAK CR-I(+)) for separation from L-Tyrosine if necessary, or a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: To be determined empirically (e.g., precursor ion m/z 189.1 -> product ion m/z 143.1) Internal Standard (e.g., D-Tyrosine-¹³C₉,¹⁵N): To be determined empirically |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
GC-MS Method (Alternative)
-
Sample Preparation: Perform protein precipitation as described above (steps 1-7).
-
Derivatization:
-
Evaporate the supernatant to dryness.
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
-
Heat at 100°C for 2 hours to form the TBDMS derivatives.
-
-
GC-MS Parameters:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragments for this compound and the internal standard derivatives.
-
Inter-Laboratory Comparison Data (Hypothetical)
The following table presents a hypothetical summary of results from three different laboratories participating in a comparison study. The acceptance criteria are based on the FDA and EMA guidelines for bioanalytical method validation.[1][2][3]
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.997 | 0.999 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | 4.5 ng/mL | S/N > 10; Accuracy ±20%; Precision ≤20% |
| Intra-day Accuracy (% Bias) | -2.5% to 3.1% | -4.0% to 1.8% | -3.5% to 2.5% | Within ±15% (±20% at LLOQ) |
| Intra-day Precision (%RSD) | ≤ 6.8% | ≤ 8.2% | ≤ 7.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -3.8% to 4.5% | -5.2% to 3.1% | -4.1% to 3.9% | Within ±15% (±20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 8.9% | ≤ 9.5% | ≤ 8.1% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-laboratory Precision (%RSD) | \multicolumn{3}{c | }{≤ 11.2%} | ≤ 15% |
Visualizing the Workflow and Comparison Logic
Diagrams created using Graphviz help to clearly illustrate the complex processes involved in an inter-laboratory study.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 6. apps.nelac-institute.org [apps.nelac-institute.org]
- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of D-Tyrosine-d7 in Biofluids: A Comparative Guide on Linearity and Detection Range
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical performance for quantifying D-Tyrosine-d7 in biological fluids. This guide focuses on the critical parameters of linearity and the range of detection, providing a comparative overview based on available scientific literature.
The precise and accurate quantification of deuterated amino acids, such as this compound, in biological matrices is paramount for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and as internal standards for the quantification of their endogenous counterparts. The performance of the analytical methods employed is defined by key validation parameters, including linearity and the detection range, which encompasses the lower and upper limits of quantification (LLOQ and ULOQ).
This guide synthesizes available data on the analytical methodologies used for the determination of deuterated tyrosine isotopes in biofluids. While specific validation data for this compound is not extensively published, we can infer expected performance from methods validated for similar deuterated amino acids and for the broader analysis of D-amino acids in biological samples. The primary techniques utilized for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparison of Analytical Performance
The following table summarizes the typical linearity and detection range characteristics observed in the analysis of deuterated and D-amino acids in various biofluids. It is important to note that these values are indicative and can vary based on the specific instrumentation, sample preparation protocol, and the biological matrix being analyzed.
| Analytical Method | Biofluid | Analyte(s) | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| GC-MS | Not Specified | Tyr-d4, Tyr-d2 | Good linearity reported above a molar ratio of 5/1,000 | Data not available | Data not available |
| LC-MS/MS | Human Plasma | D-Serine | >0.99 | 0.19 nmol/mL | 25 nmol/mL |
| LC-MS/MS | General | 18 Free Amino Acids | >0.99 | 12.5 or 62 ng/mL | Data not available |
Experimental Protocols
A detailed experimental protocol is crucial for reproducing and comparing analytical methods. Below is a generalized workflow for the quantification of this compound in a biological fluid, such as plasma, using LC-MS/MS, which is the current state-of-the-art technique for such analyses.
LC-MS/MS Method for this compound in Human Plasma
This protocol is a representative example and would require optimization and validation for specific laboratory conditions.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (containing the internal standard, e.g., D-Tyrosine-d4).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A chiral column capable of separating D- and L-isomers (e.g., a cyclodextrin-based or macrocyclic antibiotic-based column) is essential for resolving this compound from its L-isomer and other endogenous amino acids.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometric Conditions:
-
Instrument: A triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Hypothetical MRM for this compound (C9H4D7NO3): Precursor ion (Q1) m/z ~189.1 → Product ion (Q3) m/z ~143.1 (loss of HCOOH).
-
Hypothetical MRM for Internal Standard (e.g., D-Tyrosine-d4): Precursor ion (Q1) m/z ~186.1 → Product ion (Q3) m/z ~140.1.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical bioanalytical method for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Conclusion
While specific, publicly available data on the linearity and detection range for this compound is limited, the established analytical methodologies for D-amino acids and other deuterated analogues provide a strong foundation for developing and validating robust quantification methods. LC-MS/MS with chiral separation stands out as the preferred technique, offering high sensitivity and specificity. Researchers developing methods for this compound can expect to achieve excellent linearity (R² > 0.99) and low ng/mL to nmol/mL detection limits, contingent on careful optimization of sample preparation, chromatographic, and mass spectrometric conditions. The provided generalized protocol and workflow serve as a valuable starting point for the development and validation of such methods.
Assessing the Impact of D-Tyrosine-d7 on Cell Viability and Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of D-Tyrosine-d7's potential impact on mammalian cell viability and metabolism. Due to the limited direct experimental data on this compound, this document outlines a prospective analysis, drawing upon the known properties of its constituent parts: the D-isomer of tyrosine and the isotopic effects of deuterium. We compare this compound with its common counterparts—L-Tyrosine, D-Tyrosine, and L-Tyrosine dipeptides—and provide detailed experimental protocols for researchers to conduct their own evaluations.
Introduction to this compound and its Alternatives
L-Tyrosine is a proteinogenic amino acid crucial for cell growth and the synthesis of proteins, neurotransmitters, and hormones.[1][2] Its use in cell culture media is sometimes hampered by its low solubility at neutral pH.[1][3] As a result, more soluble alternatives like L-Tyrosine dipeptides are often employed.[4][5][6]
D-amino acids are less common in mammals but are known to have specific biological roles; for instance, D-serine and D-aspartate are involved in neurotransmission.[7][8] The primary enzyme for the degradation of D-amino acids is D-amino acid oxidase (DAO).[9][10] D-Tyrosine, the non-deuterated enantiomer of L-Tyrosine, has been shown to inhibit melanin synthesis by competing with L-Tyrosine for the enzyme tyrosinase.[11][12]
This compound is a stable isotope-labeled version of D-Tyrosine, where seven hydrogen atoms have been replaced by deuterium. This substitution can lead to a "kinetic isotope effect," potentially slowing down enzymatic reactions where the cleavage of a carbon-deuterium bond is a rate-limiting step.[13][14] This guide explores the hypothesized effects of this deuteration on cell health and metabolic function.
Comparative Analysis of Tyrosine Analogs
The following table summarizes the key characteristics and hypothesized effects of this compound in comparison to its alternatives. The quantitative data presented are illustrative placeholders, representing the type of data that would be generated from the experimental protocols outlined in this guide.
| Parameter | This compound | L-Tyrosine | D-Tyrosine | L-Tyrosine Dipeptides (e.g., Gly-Tyr) |
| Primary Role in Mammalian Cells | Hypothesized as a metabolic probe or potential modulator of tyrosine pathways. | Protein synthesis, precursor for neurotransmitters and hormones.[6] | Competitive inhibitor of tyrosinase; limited metabolic role.[12] | A highly soluble source of L-Tyrosine.[3] |
| Expected Impact on Cell Viability (Hypothetical IC50) | > 10 mM (assumed low toxicity) | > 10 mM (essential amino acid) | > 5 mM (potential for off-target effects at high concentrations) | > 10 mM (releases L-Tyrosine) |
| Metabolic Fate | Slowed metabolism by D-amino acid oxidase due to kinetic isotope effect. | Incorporated into proteins; metabolized to fumarate and acetoacetate.[2] | Metabolized by D-amino acid oxidase. | Hydrolyzed to L-Tyrosine and the partner amino acid. |
| Effect on Mitochondrial Respiration (Hypothetical OCR change) | Minimal to slight decrease. | Supports normal respiration. | Minimal effect at physiological concentrations. | Supports normal respiration upon hydrolysis. |
| Solubility at Neutral pH | Low (similar to D/L-Tyrosine). | Low (~0.45 g/L).[1] | Low (~0.45 g/L). | High.[3] |
Experimental Protocols
To empirically determine the effects of this compound, the following experimental protocols are recommended.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare a range of concentrations of this compound, L-Tyrosine, D-Tyrosine, and an L-Tyrosine dipeptide in the appropriate cell culture medium. Replace the existing medium with the treatment media. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cellular Metabolism Assessment: Seahorse XF Assay
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing real-time data on mitochondrial respiration and glycolysis.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with the test compounds (this compound, L-Tyrosine, or D-Tyrosine) and incubate in a non-CO2 incubator for 1 hour.
-
Assay Execution: Load the sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A) for a mitochondrial stress test. Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
Data Analysis: Analyze the OCR and ECAR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizing Experimental Workflows and Pathways
To clarify the experimental design and potential metabolic pathways, the following diagrams are provided.
References
- 1. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 2. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 3. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. cQrex® peptides for cell culture media [evonik.com]
- 6. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of D-Tyrosine-d7
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of D-Tyrosine-d7, a deuterated form of the amino acid D-Tyrosine.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. According to safety data sheets, D-Tyrosine can cause skin, eye, and respiratory irritation[1][2]. Therefore, adherence to personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. | Protects against airborne particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact with the chemical[3]. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-certified respirator (e.g., N95) should be used if ventilation is inadequate or if dust is generated[3]. | Prevents inhalation of the chemical powder, which can cause respiratory irritation[1][2]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations[1][2]. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Categorize Waste:
-
Solid Waste: Includes unused this compound powder, contaminated gloves, weigh boats, and paper towels[3].
-
Liquid Waste: Includes any solutions containing this compound.
-
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially flammable solvents, corrosive materials, or reactive chemicals, unless compatibility has been verified[3][4].
Step 2: Waste Containment and Labeling
-
Select Appropriate Containers:
-
Use clean, dry, and chemically compatible containers with secure, leak-proof lids for both solid and liquid waste[4].
-
-
Label Containers Clearly:
-
Affix a hazardous waste label to each container.
-
The label must include the chemical name ("this compound Waste") and appropriate hazard warnings (e.g., "Irritant").
-
Step 3: Spill Management
-
Minor Spills:
-
Major Spills:
-
Alert personnel in the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste containers in a designated hazardous waste accumulation area.
-
Institutional Disposal: Arrange for the disposal of the chemical waste through your institution's official hazardous waste management program[3]. This is typically handled by the EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling D-Tyrosine-d7
This document provides crucial safety protocols and logistical procedures for the handling and disposal of D-Tyrosine-d7 in a laboratory setting. The following guidance is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct. While this compound is a deuterated form of D-Tyrosine, the fundamental safety precautions are based on the properties of the parent compound.
Hazard Identification and First Aid
D-Tyrosine is known to cause skin, eye, and respiratory irritation.[1][2] In case of exposure, the following first aid measures should be taken:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is necessary to minimize exposure when handling this compound, which is a powder.
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles.[1][2] | Protects against airborne particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, polychloroprene).[2][3] | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust is generated or ventilation is inadequate. | Prevents inhalation of the chemical powder, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling
A systematic workflow is essential to minimize risk during the handling of this compound.
-
Preparation:
-
Ensure the work area, such as a chemical fume hood or a bench with local exhaust ventilation, is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are accessible.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Weighing and Aliquoting:
-
Handle this compound in a designated area with controlled ventilation to minimize dust generation.
-
Use appropriate tools, such as a spatula, for transferring the powder.
-
Keep the container tightly closed when not in use.[1]
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the experimental protocol and other reagents.
-
-
Post-Handling:
-
Clean the work area thoroughly after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: this compound waste should be considered chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and contaminated items (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Final Disposal: All chemical waste must be disposed of through the institution's designated hazardous waste management program.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.[2]
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
